Elastase-IN-3
Description
The exact mass of the compound Bis(4-hydroxyphenyl)disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132570. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)disulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGITBBMXTKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299766 | |
| Record name | 4,4'-Disulfanediyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15015-57-3 | |
| Record name | 15015-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Disulfanediyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxyphenyl) Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Elastase-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elastase-IN-3 has been identified as an inhibitor of elastase from the opportunistic pathogen Pseudomonas aeruginosa. However, its mechanism of action deviates from the classical model of direct enzymatic inhibition. This technical guide elucidates the core mechanism of this compound, detailing its role as a modulator of the P. aeruginosa quorum sensing (QS) system. By targeting the LasR transcriptional regulator, this compound effectively disrupts the signaling cascade that governs the expression of numerous virulence factors, including elastase. This guide provides a comprehensive overview of its mechanism, quantitative binding data, relevant experimental protocols, and a visual representation of the targeted signaling pathway.
Introduction to Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa is a gram-negative bacterium responsible for a wide range of opportunistic infections in humans. Its pathogenicity is largely attributed to the coordinated expression of virulence factors, which is regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1] The QS network in P. aeruginosa is hierarchical and comprises at least four interconnected systems: las, rhl, pqs, and iqs.[1]
The las system is considered the master regulator of the QS cascade.[2] It consists of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR protein, a transcriptional regulator that acts as the receptor for 3O-C12-HSL.[3][4] At a critical cell density, the accumulation of 3O-C12-HSL leads to its binding to LasR. This ligand-receptor complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription. The genes regulated by the LasR-3O-C12-HSL complex include those encoding for a variety of virulence factors such as elastase, alkaline protease, and exotoxin A, as well as components of the other QS systems.
Mechanism of Action of this compound
This compound functions not by directly inhibiting the enzymatic activity of elastase, but by disrupting the upstream regulatory pathway that controls its production. The primary molecular target of this compound is the LasR protein. By binding to LasR, this compound antagonizes the binding of the native autoinducer, 3O-C12-HSL. This prevents the conformational changes and dimerization of LasR that are necessary for its function as a transcriptional activator. Consequently, the expression of LasR-dependent genes, including the gene for elastase (lasB), is downregulated.
This mode of action positions this compound as a quorum sensing inhibitor (QSI). By targeting the regulatory hub of the P. aeruginosa virulence program, this compound offers a potential therapeutic strategy to disarm the pathogen rather than killing it directly, which may exert less selective pressure for the development of resistance.
Quantitative Data: Binding Affinity of this compound
The interaction between this compound and its molecular target, the LasR protein, has been quantified to determine its binding affinity. This is a critical parameter for assessing the potency of the inhibitor.
| Compound | Target | Method | Dissociation Constant (KD) | Reference |
| This compound | LasR | Not Specified in Source | 7.04 μM |
Note: While the specific method for determining the KD for this compound is not detailed in the available literature, techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are standard for quantifying protein-ligand binding affinities.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
LasR Protein-Ligand Binding Assay (Representative Protocol using Isothermal Titration Calorimetry - ITC)
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Objective: To quantify the binding affinity of this compound to the LasR protein.
Materials:
-
Purified LasR protein (ligand-binding domain)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Syringe and sample cell for ITC
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified LasR protein at a concentration of 10-50 µM in the assay buffer.
-
Prepare a solution of this compound at a concentration 10-20 fold higher than the LasR protein concentration in the same assay buffer.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the LasR protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL) of the this compound solution into the sample cell containing the LasR protein.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
The raw data will be a series of heat-release or heat-absorption peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Pseudomonas aeruginosa Quorum Sensing Inhibition Assay (Violacein Inhibition Assay - Representative Protocol)
While P. aeruginosa does not produce violacein, the reporter strain Chromobacterium violaceum is often used to screen for QS inhibitors. C. violaceum produces the purple pigment violacein, which is under the control of a QS system homologous to the las system.
Objective: To assess the ability of this compound to inhibit quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) agar and broth
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Petri dishes
-
Sterile paper discs
Procedure:
-
Culture Preparation:
-
Inoculate C. violaceum into LB broth and grow overnight at 30°C with shaking.
-
-
Agar Plate Preparation:
-
Spread a lawn of the overnight C. violaceum culture onto LB agar plates.
-
-
Inhibitor Application:
-
Impregnate sterile paper discs with known concentrations of this compound dissolved in a suitable solvent.
-
As a negative control, use a disc impregnated with the solvent alone.
-
-
Incubation:
-
Place the discs onto the surface of the inoculated LB agar plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Observation:
-
Observe the plates for the formation of a zone of colorless, non-pigmented bacterial growth around the discs containing this compound. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.
-
Signaling Pathway and Visualization
The following diagram illustrates the Pseudomonas aeruginosa LasR quorum sensing pathway and the point of intervention by this compound.
Conclusion
This compound represents a promising class of anti-virulence agents that operate by inhibiting the Pseudomonas aeruginosa quorum sensing system. Its specific targeting of the LasR protein disrupts the transcriptional activation of a suite of virulence factors, including elastase. This indirect mechanism of action holds significant potential for the development of novel therapeutics to combat P. aeruginosa infections by mitigating its pathogenicity without directly impacting bacterial viability, thereby potentially reducing the emergence of drug resistance. Further investigation into the precise binding mode and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Development of Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elastase-IN-3, identified as Bis(4-hydroxyphenyl)disulfide, is a novel small molecule inhibitor of Pseudomonas aeruginosa virulence. This compound, initially investigated as a quorum sensing inhibitor derived from garlic extract, demonstrates a significant downregulating effect on elastase production. Its mechanism of action is centered on targeting the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing (QS) system. By binding to LasR, this compound disrupts the signaling cascade that governs the expression of multiple virulence factors, including the potent tissue-damaging enzyme, elastase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data and detailed experimental protocols to support further research and development in the pursuit of novel anti-infective therapies.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. The pathogenicity of P. aeruginosa is largely orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS system meticulously regulates the expression of a wide array of virulence factors, including proteases, toxins, and biofilm formation components, in a cell-density-dependent manner. Among the secreted virulence factors, elastase (LasB) is a major contributor to tissue damage and immune evasion during infections.
The discovery of small molecules that can intercept the QS signaling pathways, so-called quorum sensing inhibitors (QSIs), represents a promising anti-virulence strategy. Unlike traditional antibiotics that target bacterial viability, QSIs aim to disarm the pathogen, rendering it less virulent and more susceptible to host immune clearance. This approach is anticipated to exert less selective pressure for the development of resistance.
This compound (Bis(4-hydroxyphenyl)disulfide) has emerged from a structure-based discovery effort focused on identifying symmetric disulfides from garlic extract as QSIs.[1][2] This document serves as a technical guide to the core findings related to this compound, with a focus on its discovery, synthesis, mechanism of action, and the experimental methodologies employed in its characterization.
Physicochemical Properties
This compound is the symmetrical disulfide of 4-mercaptophenol. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | Bis(4-hydroxyphenyl)disulfide | [3][4] |
| Synonyms | 4,4'-Disulfanediyldiphenol, 4,4'-Dihydroxydiphenyl disulfide | [4] |
| CAS Number | 15015-57-3 | |
| Molecular Formula | C₁₂H₁₀O₂S₂ | |
| Molecular Weight | 250.33 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | >98% |
Synthesis
The synthesis of this compound (referred to as compound 2i in the primary literature) is achieved through the oxidative coupling of 4-mercaptophenol. While the full detailed protocol from the primary discovery paper is not publicly available, a general and common synthetic route is the oxidation of 4-mercaptophenol in a suitable solvent.
General Experimental Protocol: Synthesis of Bis(4-hydroxyphenyl)disulfide
A plausible synthetic route involves the oxidation of 4-mercaptophenol. One documented method is as follows:
-
A solution of 4-mercaptophenol (1.6 mol) in 300 mL of 60% aqueous ethanol is prepared.
-
The pH of the solution is adjusted to 7 by the addition of sodium bicarbonate.
-
A solution of iodine (0.8 mol) and potassium iodide in water is then added dropwise with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, Bis(4-hydroxyphenyl)disulfide, precipitates from the solution and can be collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.
Note: This is a general procedure, and specific reaction conditions such as temperature, reaction time, and purification methods may vary.
Biological Activity and Mechanism of Action
The primary biological activity of this compound in the context of P. aeruginosa is the inhibition of its quorum sensing system. The compound was identified as a potent QSI that targets the LasR protein.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (K D) | 7.04 μM | LasR Protein | |
| Elastase Production Inhibition | Strongest inhibitory effect among 39 analogs | P. aeruginosa PAO1 |
Note: Specific IC₅₀ values for elastase inhibition are not available in the public domain at the time of this writing and would be found in the full text of the primary publication.
Signaling Pathway and Mechanism of Action
This compound functions by binding to the LasR protein, a transcriptional activator and a central component of the las quorum sensing system in P. aeruginosa. The binding of this compound to LasR likely prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), thereby inhibiting the activation of LasR and the subsequent transcription of target virulence genes, including lasB which encodes for elastase.
Caption: Mechanism of action of this compound in the P. aeruginosa LasR quorum sensing pathway.
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the amount of active elastase produced by P. aeruginosa.
-
Bacterial Culture Preparation:
-
Culture P. aeruginosa PAO1 in a suitable broth medium (e.g., LB broth) overnight at 37°C with shaking.
-
Inoculate fresh broth with the overnight culture and grow to the desired optical density (e.g., OD₆₀₀ of 1.0).
-
Treat the cultures with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a defined period (e.g., 18-24 hours).
-
Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
Prepare the substrate solution by suspending Elastin-Congo Red (ECR) in the reaction buffer at a concentration of 5-10 mg/mL.
-
In a microcentrifuge tube, mix a volume of the bacterial supernatant (e.g., 100 µL) with a volume of the ECR suspension (e.g., 900 µL).
-
Incubate the reaction mixture at 37°C with shaking for several hours (e.g., 4-18 hours).
-
-
Quantification:
-
Stop the reaction by adding a stop solution (e.g., 0.7 M sodium phosphate buffer, pH 6.0).
-
Centrifuge the tubes to pellet the unhydrolyzed ECR.
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
-
LasR Protein Binding Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the direct binding interaction between this compound and the LasR protein.
-
Protein and Ligand Preparation:
-
Express and purify the P. aeruginosa LasR protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the running buffer.
-
-
SPR Analysis:
-
Immobilize the purified LasR protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Use a running buffer appropriate for the interaction (e.g., PBS with a small percentage of DMSO).
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Regenerate the sensor chip surface between injections with a suitable regeneration solution.
-
-
Data Analysis:
-
Analyze the sensorgram data using appropriate fitting models (e.g., a 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D).
-
References
- 1. BIS(4-HYDROXYPHENYL)DISULFIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Elastase-IN-3: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Elastase-IN-3 (also known as Compound 2i), focusing on its target specificity and selectivity. This compound has been identified as an inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system, a key regulator of virulence in this opportunistic pathogen. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound does not directly inhibit the enzymatic activity of elastase. Instead, its primary mechanism of action is the inhibition of the Pseudomonas aeruginosa quorum sensing system by targeting the LasR protein.[1][2] LasR is a transcriptional regulator that, upon binding its autoinducer molecule, activates the expression of numerous virulence factors, including elastase (encoded by the lasB gene). By binding to LasR, this compound disrupts this signaling cascade, leading to a significant reduction in the production of elastase and other virulence factors.[3][4] This anti-virulence strategy aims to disarm the pathogen rather than killing it, which may reduce the selective pressure for developing resistance.
Quantitative Data on Target Affinity and Selectivity
The following tables summarize the known quantitative data for this compound's interaction with its primary target and its effects on related signaling systems.
Table 1: Target Affinity for LasR
| Target Protein | Organism | Method | Affinity Constant (KD) | Reference |
| LasR | Pseudomonas aeruginosa | Surface Plasmon Resonance (SPR) | 7.04 µM | [1] |
Table 2: Downstream Effect on Virulence Factor Production
| Virulence Factor | Assay | Effect | Quantitative Data | Reference |
| Elastase | Elastin Congo Red Assay | Strong inhibition of production | Specific IC50 not reported in primary literature |
Table 3: Selectivity Profile Against Other Quorum Sensing Systems
| Target System | Organism | Method | Effect | Quantitative Data | Reference |
| Pqs System | Pseudomonas aeruginosa | Promoter Activity Assay | Inhibition | 37.02% inhibition at 80 µg/mL | |
| Rhl System | Pseudomonas aeruginosa | Not Reported | Data not available | - |
Signaling Pathway and Mechanism
This compound intervenes at the top of the Las quorum sensing hierarchy. The following diagram illustrates the pathway and the point of inhibition.
Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available from the primary literature.
Surface Plasmon Resonance (SPR) for LasR Binding Affinity
This protocol determines the binding kinetics and affinity constant (KD) of this compound for the LasR protein.
Caption: Workflow for determining LasR-Elastase-IN-3 binding kinetics using Surface Plasmon Resonance.
Methodology:
-
Protein Preparation: The LasR protein is expressed (e.g., in E. coli) and purified.
-
Ligand Immobilization: A sensor chip (e.g., CM5) is activated, and the purified LasR protein is covalently immobilized onto the surface.
-
Analyte Interaction: this compound, the analyte, is prepared in a series of concentrations and injected over the sensor surface. The binding (association) and subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (KD).
Inhibition of Elastase Production (Elastin Congo Red Assay)
This protocol quantifies the amount of elastase produced and secreted by P. aeruginosa in the presence and absence of this compound.
Caption: Workflow for measuring the inhibition of elastase production using the Elastin Congo Red assay.
Methodology:
-
Bacterial Culture: P. aeruginosa is grown in a suitable medium. During the growth phase, different concentrations of this compound are added.
-
Supernatant Collection: After incubation, the bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted proteins including elastase, is collected and filter-sterilized.
-
Enzymatic Reaction: The supernatant is mixed with Elastin Congo Red (ECR), an insoluble elastin substrate covalently linked to a red dye.
-
Quantification: If elastase is present, it digests the elastin, releasing the soluble Congo Red dye into the solution. The amount of released dye is quantified by measuring the absorbance of the solution at 495 nm.
-
Analysis: The elastase activity (proportional to the absorbance) in treated samples is compared to that of an untreated control to determine the percentage inhibition of elastase production.
Summary and Conclusion
This compound is a specific inhibitor of the P. aeruginosa LasR-dependent quorum sensing system. Its primary target is the LasR protein, to which it binds with a micromolar affinity. The observed reduction in elastase activity is a downstream consequence of this primary interaction, representing an anti-virulence, rather than a direct enzymatic inhibition, mechanism. While its inhibitory effect on elastase production is potent, a specific IC50 value has not been reported in the peer-reviewed literature. Initial selectivity data shows that this compound also has some inhibitory activity against the Pqs quorum sensing system, though data on its effect on the Rhl system is currently unavailable. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery and development.
References
Structural Analysis of a Dihydropyrimidone Inhibitor (DHPI) Binding to Human Neutrophil Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between a potent, non-covalent dihydropyrimidone inhibitor (DHPI) and its target, human neutrophil elastase (HNE). The content herein is based on the crystallographic and biochemical data from the study that resolved the structure of HNE in complex with this inhibitor, as deposited in the Protein Data Bank (PDB) under the accession code 3Q77.[1][2]
Human neutrophil elastase is a serine protease that plays a significant role in inflammation and the degradation of the extracellular matrix.[3] Its dysregulation is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), making it a key target for therapeutic intervention.[1] The dihydropyrimidone class of inhibitors has emerged as a promising therapeutic avenue, with the representative compound discussed here exhibiting high potency.[4]
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of the dihydropyrimidone inhibitor (DHPI) against human neutrophil elastase was quantified to determine its efficacy. The half-maximal inhibitory concentration (IC50) was established through biochemical assays, providing a key metric for its potency.
| Inhibitor | Target Enzyme | IC50 (nM) |
| Dihydropyrimidone Inhibitor (DHPI) | Human Neutrophil Elastase (HNE) | 6 |
| Table 1: Inhibitory potency of the dihydropyrimidone inhibitor (DHPI) against human neutrophil elastase. |
Structural Basis of the Elastase-DHPI Interaction
The high-resolution crystal structure of the HNE-DHPI complex, resolved at 2.0 Å, reveals a non-covalent binding mode within the enzyme's active site. The inhibitor's binding primarily involves the S1 and S2 subsites of the protease.
The trifluoromethylphenyl moiety of the DHPI molecule extends deep into the hydrophobic S1 pocket of HNE. This pocket is primarily formed by the residues Val190, Ala213, and Val216, and the interaction is characterized by van der Waals forces.
A key finding from the structural analysis is the significant conformational change induced in the S2 subsite of HNE upon DHPI binding. The residues from Asp95 to Leu99B undergo a rearrangement, creating a well-defined cavity that accommodates the P2 moiety of the inhibitor with near-perfect shape complementarity. This induced-fit mechanism is a critical determinant of the inhibitor's high affinity and specificity.
Experimental Protocols
The following sections detail the methodologies employed in the structural and functional characterization of the HNE-DHPI interaction.
Human Neutrophil Elastase Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory potency of compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Dihydropyrimidone Inhibitor (DHPI)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the DHPI in DMSO. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells with assay buffer and DMSO as controls.
-
Add a solution of HNE to each well (except for the blank).
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of the HNE-DHPI Complex
This protocol provides a general outline for the crystallization and structure determination of the HNE-DHPI complex.
Protein and Inhibitor Preparation:
-
Human neutrophil elastase is purified to homogeneity using established chromatographic techniques.
-
The purified HNE is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
The DHPI is dissolved in a suitable solvent, such as DMSO, to a high concentration.
Crystallization:
-
To form the complex, the DHPI solution is added to the concentrated HNE solution to achieve a molar excess of the inhibitor. The final mixture may contain a small percentage of DMSO (e.g., 5-10%).
-
The HNE-DHPI complex solution is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).
-
Crystals of the complex can be grown in conditions such as 20% (w/v) PEG 3350 and 0.2 M ammonium citrate at pH 5.0.
Data Collection and Structure Determination:
-
Crystals are cryo-protected, if necessary, and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The collected data are processed (indexed, integrated, and scaled).
-
The structure is solved by molecular replacement using the coordinates of uncomplexed HNE (PDB ID: 3Q76) as a search model.
-
The model is refined, and the inhibitor molecule is built into the electron density map.
-
The final structure is validated for its geometric and stereochemical quality.
This comprehensive guide provides the foundational knowledge for understanding and further investigating the interaction between dihydropyrimidone inhibitors and human neutrophil elastase. The detailed structural insights and experimental frameworks are intended to facilitate future research and the development of novel therapeutics for elastase-mediated diseases.
References
In Silico Modeling of Neutrophil Elastase Interaction with Trifluoromethyl Ketone-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response.[1] However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the development of potent and specific NE inhibitors is a significant focus of therapeutic research.
This technical guide provides an in-depth overview of the in silico modeling of the interaction between neutrophil elastase and a class of potent covalent inhibitors: trifluoromethyl ketones (TFMKs).[3][4] Due to the limited publicly available information on a specific compound designated as "Elastase-IN-3," this guide will utilize a representative TFMK inhibitor as a surrogate to illustrate the principles and methodologies of computational analysis. TFMKs are known to act as competitive, slow, tight-binding inhibitors of human leukocyte elastase, forming a hemiketal adduct with the catalytic serine residue (Ser195).[3]
This document will detail the quantitative data associated with such interactions, provide comprehensive experimental protocols for key in silico techniques, and visualize the relevant biological pathways and computational workflows using the DOT language for Graphviz.
Quantitative Data Summary
The interaction between neutrophil elastase and its inhibitors is quantified by various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the inhibitor's potency. The table below summarizes representative data for potent non-covalent and covalent inhibitors of human neutrophil elastase (HNE), including examples of TFMK-related structures, to provide a comparative context.
| Inhibitor Class/Name | Inhibition Type | IC50 (nM) | Ki (nM) | Reference |
| Di- and Tri-peptides with C-terminal alkylamides | Competitive | - | 210 | |
| Benzene-1,2-disulfonyl fluoride derivative | Covalent | 240 | - | |
| Phthalimide-based thiazoles | Mixed | 12,980 - 16,620 | - | |
| Trifluoromethyl ketone-based peptides | Time-dependent | - | 300 (after 4h) |
In Silico Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and for virtual screening of potential inhibitors.
Protocol for Docking a Trifluoromethyl Ketone Inhibitor to Neutrophil Elastase:
-
Receptor and Ligand Preparation:
-
Obtain the 3D crystal structure of human neutrophil elastase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Generate the 3D structure of the trifluoromethyl ketone inhibitor and optimize its geometry. For covalent docking, the reactive carbonyl carbon needs to be identified.
-
-
Grid Generation:
-
Define a grid box encompassing the active site of neutrophil elastase. The catalytic triad (His57, Asp102, and Ser195) is typically at the center of this grid.
-
-
Docking Simulation:
-
Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD, MOE).
-
Specify the covalent bond formation between the carbonyl carbon of the TFMK and the hydroxyl group of Ser195.
-
Run the docking simulation to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Analyze the docking poses based on their scoring functions, which estimate the binding affinity.
-
Visualize the top-ranked poses to examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the active site residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction than static docking poses.
Protocol for MD Simulation of a Neutrophil Elastase-Inhibitor Complex:
-
System Setup:
-
Start with the best-ranked docked pose of the neutrophil elastase-TFMK complex.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).
-
Examine the fluctuations of individual residues (e.g., Root Mean Square Fluctuation - RMSF).
-
Identify and quantify the persistent interactions (e.g., hydrogen bonds) between the inhibitor and the protein throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.
-
Visualizations
Experimental Workflow: In Silico Inhibition Analysis
Caption: In silico workflow for analyzing inhibitor interaction with Neutrophil Elastase.
Signaling Pathway: Neutrophil Elastase-Induced Apoptosis
Caption: Simplified pathway of Neutrophil Elastase-induced apoptosis.
Logical Relationship: Covalent Inhibition Mechanism
References
Unraveling the Profile of Elastase-IN-3: A Technical Overview
A comprehensive analysis of the pharmacokinetics and pharmacodynamics of the neutrophil elastase inhibitor, Elastase-IN-3, remains challenging due to the limited availability of specific public data for a compound explicitly identified by this name. The designation "this compound" appears primarily within catalogs of chemical suppliers, listed among other known elastase inhibitors. This suggests it may be a research compound, a component of a chemical library, or a less common synonym for a more widely recognized molecule.
Without specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy and target engagement of a compound definitively labeled "this compound," a detailed pharmacokinetic and pharmacodynamic profile cannot be constructed.
To provide a relevant framework for researchers, scientists, and drug development professionals interested in this area, this guide will focus on the broader class of neutrophil elastase inhibitors, drawing parallels to compounds with well-documented profiles, such as Alvelestat (AZD9668). This approach will offer insights into the expected characteristics and experimental evaluation of a molecule like this compound.
Pharmacodynamics: Targeting Neutrophil Elastase
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological role is in host defense, where it helps degrade pathogens.[1] However, in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, excessive or unregulated neutrophil elastase activity contributes to tissue damage and disease progression.[1]
Inhibitors of neutrophil elastase aim to counteract this pathological activity. The pharmacodynamic effects of these inhibitors are typically characterized by their ability to reduce the enzymatic activity of neutrophil elastase.
Table 1: Key In Vitro Pharmacodynamic Parameters for Neutrophil Elastase Inhibitors
| Parameter | Description | Typical Values for Potent Inhibitors |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Nanomolar (nM) range |
| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Nanomolar (nM) range |
| Kₑ | The equilibrium dissociation constant, indicating the affinity of the inhibitor for the enzyme. | Nanomolar (nM) range |
Note: The values presented are typical for potent neutrophil elastase inhibitors and are for illustrative purposes. Specific values for "this compound" are not publicly available.
Signaling Pathway of Neutrophil Elastase-Mediated Inflammation
The following diagram illustrates a simplified signaling pathway involved in neutrophil elastase-mediated inflammation, which inhibitors like this compound are designed to disrupt.
Pharmacokinetics: The Journey of an Inhibitor in the Body
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion. For an orally administered neutrophil elastase inhibitor, these parameters are critical for determining dosing regimens and ensuring sustained therapeutic concentrations at the site of action.
Table 2: Key Pharmacokinetic Parameters for Oral Neutrophil Elastase Inhibitors
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tₘₐₓ | The time to reach the maximum plasma concentration (Cₘₐₓ) after drug administration. |
| Cₘₐₓ | The maximum plasma concentration of a drug after administration. |
| t₁/₂ | The half-life of a drug, or the time it takes for the plasma concentration to be reduced by half. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Note: This table outlines the key parameters. Actual values are compound-specific and are not available for "this compound".
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of novel neutrophil elastase inhibitors. The following sections outline standard methodologies.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of an inhibitor against purified human neutrophil elastase.
Methodology:
-
Purified human neutrophil elastase is incubated with a fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The rate of substrate cleavage is measured over time using a spectrophotometer or fluorometer.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cellular Assays
Objective: To assess the inhibitor's activity in a more physiologically relevant context.
Methodology:
-
Neutrophils are isolated from human blood.
-
The cells are stimulated to release neutrophil elastase using an agent such as fMLP or PMA.
-
The inhibitor is added to the cell culture.
-
Elastase activity in the cell supernatant is measured using a substrate-based assay.
In Vivo Pharmacokinetic Studies
Objective: To determine the ADME properties of the inhibitor in an animal model (e.g., rat, dog).
Methodology:
-
The inhibitor is administered to the animals, typically via oral and intravenous routes.
-
Blood samples are collected at various time points.
-
The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters are calculated using appropriate software.
In Vivo Pharmacodynamic/Efficacy Models
Objective: To evaluate the therapeutic effect of the inhibitor in a disease model.
Methodology (LPS-Induced Lung Inflammation Model):
-
An animal model (e.g., mouse or rat) is challenged with lipopolysaccharide (LPS) via intratracheal instillation to induce lung inflammation.
-
The inhibitor is administered to the animals before or after the LPS challenge.
-
At a specified time point, bronchoalveolar lavage (BAL) fluid is collected.
-
The number of neutrophils and the concentration of inflammatory markers (e.g., cytokines) in the BAL fluid are measured to assess the inhibitor's efficacy.
The following diagram illustrates a typical workflow for preclinical evaluation of a neutrophil elastase inhibitor.
Conclusion
While a specific and detailed technical guide on the pharmacokinetics and pharmacodynamics of "this compound" cannot be provided due to the absence of public data, this overview offers a comprehensive framework for understanding and evaluating such a compound. The methodologies and principles outlined are standard in the field of drug discovery for neutrophil elastase inhibitors. Researchers investigating "this compound" or similar molecules would follow these experimental pathways to characterize its profile and assess its therapeutic potential. Further clarification on the specific identity of "this compound," such as an alternative name or chemical structure, would be necessary to retrieve more specific data.
References
In-depth Technical Guide: Cellular Uptake and Localization of Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide aims to provide a comprehensive overview of the cellular uptake and localization of elastase inhibitors, with a specific focus on compounds structurally related to or designated as "Elastase Inhibitor III." While detailed experimental data specifically for a molecule termed "Elastase-IN-3" is not extensively available in the public domain, this document synthesizes information on related elastase inhibitors and general principles of their interaction with cells. This guide will present available data, outline relevant experimental methodologies, and visualize potential cellular mechanisms.
Understanding Elastase and its Inhibition
Elastases are a class of proteases, primarily serine proteases, that break down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues.[1][2] There are several types of elastases, with neutrophil elastase and pancreatic elastase being the most prominent in humans.[3] Dysregulation of elastase activity is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers, making elastase a significant therapeutic target.[4]
Elastase inhibitors are molecules that block the activity of elastase. They can be naturally occurring or synthetic and represent a promising avenue for drug development. The cellular uptake and subcellular localization of these inhibitors are critical parameters that determine their efficacy and potential side effects.
Cellular Permeability of Elastase Inhibitors
A crucial factor governing the action of an elastase inhibitor is its ability to cross the cell membrane. Based on available information for "Elastase Inhibitor III" (MeOSuc-AAPV-CMK), it is reported to be not cell-permeable . This suggests that its primary site of action is likely extracellular, targeting elastase that has been secreted by cells such as neutrophils.
Table 1: Properties of Elastase Inhibitor III
| Property | Value | Reference |
| Synonyms | MeOSuc-AAPV-CMK, HLE Inhibitor | |
| Primary Target | Human leukocyte elastase (HLE) | |
| Cell Permeability | No |
This lack of cell permeability has significant implications for its mechanism of action, directing its therapeutic potential towards extracellular elastase-mediated pathologies.
Potential Mechanisms of Cellular Interaction
Even for non-cell-permeable inhibitors, interactions with the cell surface can occur and influence cellular signaling. While specific data for "this compound" is unavailable, we can hypothesize potential mechanisms based on the behavior of related molecules and the enzyme it targets.
One possibility is the interaction with cell surface receptors that may bind elastase or elastase-inhibitor complexes. For instance, studies have shown that neutrophil elastase itself can be taken up by cells through receptor-mediated endocytosis, a process involving receptors like neuropilin-1. An inhibitor could potentially modulate this uptake.
Below is a conceptual workflow illustrating a hypothetical interaction of a non-cell-permeable elastase inhibitor with a target cell.
Caption: Hypothetical interaction of an extracellular elastase inhibitor.
Experimental Protocols for Studying Cellular Uptake and Localization
To rigorously assess the cellular uptake and localization of any elastase inhibitor, a combination of established cell biology and biochemical techniques is required.
Cellular Uptake Assays
Objective: To quantify the amount of inhibitor taken up by cells over time.
Methodology: Fluorescently Labeled Inhibitor Uptake
-
Labeling: Synthesize a fluorescently labeled version of the elastase inhibitor (e.g., with FITC or a similar fluorophore).
-
Cell Culture: Plate target cells (e.g., neutrophils, lung epithelial cells) in a multi-well plate and grow to a suitable confluency.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled inhibitor for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound inhibitor.
-
Quantification:
-
Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer. A standard curve of the labeled inhibitor should be used to determine the concentration.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity per cell using a flow cytometer. This method provides information on the distribution of uptake within a cell population.
-
Subcellular Localization Studies
Objective: To determine the specific cellular compartments where the inhibitor localizes.
Methodology: Confocal Microscopy
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with the fluorescently labeled inhibitor as described above.
-
Counterstaining: Fix the cells and stain for specific subcellular organelles using fluorescent markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Analysis: Analyze the co-localization of the inhibitor's fluorescence signal with the signals from the organelle-specific markers.
Methodology: Subcellular Fractionation
-
Cell Treatment and Lysis: Treat a large population of cells with the inhibitor (labeled or unlabeled). Harvest and lyse the cells using a method that preserves organelle integrity (e.g., dounce homogenization).
-
Fractionation: Separate the cellular components into different fractions (e.g., nuclear, mitochondrial, microsomal, cytosolic) by differential centrifugation.
-
Detection: Analyze each fraction for the presence of the inhibitor using an appropriate detection method (e.g., fluorescence measurement for a labeled inhibitor, or a specific antibody for an unlabeled inhibitor via Western blotting).
Signaling Pathway Analysis
Objective: To identify the cellular signaling pathways modulated by the elastase inhibitor.
Methodology: Western Blotting for Key Signaling Proteins
-
Cell Treatment: Treat cells with the elastase inhibitor for various times.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, p38 MAPK) that are known to be affected by elastase activity.
-
Analysis: Quantify the changes in protein phosphorylation or expression levels to determine the impact of the inhibitor on specific signaling pathways.
The diagram below illustrates a generalized workflow for investigating the cellular effects of an elastase inhibitor.
Caption: Workflow for characterizing an elastase inhibitor.
Conclusion
References
Unmasking the Unseen: A Technical Guide to the Off-Target Effects of Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase inhibitors are a promising class of therapeutic agents, primarily targeting neutrophil elastase (NE), a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). While the on-target inhibition of neutrophil elastase is the intended therapeutic mechanism, the development of highly specific inhibitors has been a significant challenge due to the conserved nature of the active site among serine proteases.[1] This lack of absolute specificity can lead to off-target effects, where the inhibitor interacts with other proteases, resulting in unintended biological consequences.[2][3] Understanding these off-target interactions is paramount for the development of safer and more effective elastase inhibitor-based therapies.
This in-depth technical guide provides a comprehensive overview of the known off-target effects of elastase inhibitors. It summarizes quantitative data on inhibitor selectivity, details the experimental protocols used to assess these effects, and visualizes the signaling pathways that may be impacted by off-target binding.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an elastase inhibitor is a critical determinant of its safety profile. A highly selective inhibitor will exhibit potent inhibition of its intended target (neutrophil elastase) with minimal activity against other proteases. The following tables summarize the available quantitative data (IC50 and Ki values) for prominent elastase inhibitors against a panel of serine proteases. Lower values indicate higher potency.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Selected Elastase Inhibitors Against Various Serine Proteases
| Inhibitor | Neutrophil Elastase (HNE) | Pancreatic Elastase (PPE) | Cathepsin G | Proteinase 3 (PR3) | Chymotrypsin | Trypsin | Thrombin | Plasmin |
| Sivelestat | 19 - 49[1] | 5,600[1] | >100,000 | - | >100,000 | >100,000 | >100,000 | >100,000 |
| Alvelestat (AZD9668) | 12 | - | >600-fold less active | Less active | - | - | - | - |
| BAY 85-8501 | 0.065 | >30,000 | >30,000 | 50 | >30,000 | >30,000 | >30,000 | >30,000 |
| MeOSuc-AAPV-CMK | - | - | Inhibits | Inhibits | - | - | - | - |
| FK706 | 83 | 100 | No inhibition | - | No inhibition | No inhibition | - | - |
Note: A hyphen (-) indicates that data was not found in the provided search results. The ">" symbol indicates that the IC50 is greater than the specified concentration.
Table 2: Comparative Inhibition Constants (Ki, nM) of Selected Elastase Inhibitors Against Various Serine Proteases
| Inhibitor | Neutrophil Elastase (HNE) | Pancreatic Elastase (PPE) | Cathepsin G | Proteinase 3 (PR3) | Chymotrypsin |
| Sivelestat | 200 | - | - | - | - |
| Alvelestat (AZD9668) | 9.4 | - | - | - | - |
| BAY 85-8501 | 0.08 | - | - | - | - |
Note: A hyphen (-) indicates that data was not found in the provided search results.
Experimental Protocols for Assessing Off-Target Effects
The determination of inhibitor selectivity relies on robust and sensitive experimental assays. The following sections detail the methodologies for key experiments cited in the assessment of elastase inhibitor off-target effects.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
FRET-based assays are a widely used, high-throughput method for quantifying protease activity and inhibition.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore (donor) and a quencher (acceptor) molecule in close proximity. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the specific protease being tested (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity. The buffer should contain any necessary salts or cofactors.
-
Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the elastase inhibitor in a suitable solvent (e.g., DMSO).
-
FRET Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic peptide substrate specific for the protease of interest in a suitable solvent (e.g., DMSO). The substrate sequence is crucial for targeting the specific protease.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Inhibitor Dilution: Create a serial dilution of the elastase inhibitor in the assay buffer to generate a range of concentrations for testing.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted protease solution to each well of the microplate. Then, add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known inhibitor for the target protease as a positive control. Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add a fixed volume of the FRET substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore used in the FRET substrate. Readings are typically taken kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate Initial Reaction Rates: Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition: For each inhibitor concentration, calculate the percentage of inhibition relative to the control (no inhibitor) reaction.
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.
-
Radiometric Protease Assay
Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of enzymatic activity.
Principle: This method typically involves a radiolabeled substrate. The protease cleaves the substrate, and the radiolabeled fragment is then separated from the unreacted substrate. The amount of radioactivity in the cleaved fragment is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: As described for the FRET assay.
-
Protease Stock Solution: As described for the FRET assay.
-
Inhibitor Stock Solution: As described for the FRET assay.
-
Radiolabeled Substrate: A protein or peptide substrate that is radiolabeled, for example, with tritium (³H) by reductive methylation or by using tritiated borohydride.
-
-
Assay Procedure:
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the protease with varying concentrations of the elastase inhibitor in the assay buffer for a specified time at the optimal temperature.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate.
-
Reaction Termination: After a defined incubation period, stop the reaction. This is often done by adding a solution that precipitates the unreacted substrate, such as trichloroacetic acid (TCA).
-
Separation of Products: Centrifuge the reaction mixture to pellet the precipitated, uncleaved substrate. The supernatant will contain the smaller, radiolabeled peptide fragments.
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity measured is directly proportional to the protease activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Determine the IC50 value as described for the FRET assay.
-
Cell-Based Reporter Gene Assay
Cell-based assays provide a more physiologically relevant system to assess inhibitor activity and selectivity by taking into account factors like cell permeability and intracellular target engagement.
Principle: This type of assay utilizes a genetically engineered cell line that expresses a reporter protein (e.g., luciferase or alkaline phosphatase) linked to a specific protease cleavage site. When the target protease is active within the cell, it cleaves the reporter construct, leading to a measurable change in the reporter signal. An effective inhibitor will prevent this cleavage and thus alter the reporter output.
Detailed Methodology:
-
Cell Line and Reagent Preparation:
-
Reporter Cell Line: A stable cell line expressing the reporter construct specific for the protease of interest.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.
-
Inhibitor Stock Solution: As described previously.
-
Reporter Assay Reagent: A substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Cell Seeding: Seed the reporter cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the elastase inhibitor. Include appropriate controls (vehicle-only and positive control inhibitor).
-
Incubation: Incubate the cells with the compounds for a sufficient period to allow for cell penetration and target engagement (e.g., 6-24 hours).
-
Reporter Gene Assay: Lyse the cells (if the reporter is intracellular) and add the reporter assay reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to account for any toxic effects of the compounds.
-
Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value as described previously.
-
Signaling Pathways Potentially Affected by Off-Target Inhibition
Off-target inhibition of serine proteases by elastase inhibitors can lead to the modulation of various signaling pathways, resulting in unintended physiological effects. The following diagrams illustrate some of the key pathways that may be affected.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Neutrophil elastase can influence the NF-κB pathway, which is a central regulator of inflammation. Off-target inhibition of other proteases involved in this pathway could have significant consequences. For instance, some elastase inhibitors have been shown to directly inhibit NF-κB activation.
Protease-Activated Receptor 2 (PAR2) Signaling
Neutrophil elastase is a known biased agonist of PAR2, a G protein-coupled receptor involved in inflammation and pain. Off-target inhibition of other proteases that can cleave and activate or inactivate PAR2 could disrupt this signaling cascade.
Coagulation Cascade
Several serine proteases are key components of the coagulation cascade. Off-target inhibition of these proteases by elastase inhibitors could potentially lead to bleeding or thrombotic complications. Neutrophil elastase itself can cleave and inactivate antithrombin, a key regulator of coagulation.
Conclusion
The development of elastase inhibitors holds great promise for the treatment of a range of inflammatory diseases. However, the potential for off-target effects due to a lack of absolute specificity remains a significant hurdle. A thorough understanding and characterization of these off-target interactions are crucial for the rational design of safer and more effective second-generation inhibitors. The data and methodologies presented in this guide provide a framework for researchers and drug developers to systematically evaluate the selectivity of their compounds and to better predict and mitigate potential adverse effects. As our knowledge of the complex interplay of proteases in health and disease continues to grow, so too will our ability to design highly targeted and safe elastase inhibitors.
References
The Double-Edged Sword: A Technical Guide to the Role of Neutrophil Elastase in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system's arsenal against invading pathogens. However, its dysregulation and excessive activity are central to the pathogenesis of a wide array of inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted role of neutrophil elastase in inflammatory conditions, focusing on its enzymatic functions, the signaling pathways it modulates, and its impact on tissue integrity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.
The Pathophysiological Role of Neutrophil Elastase
Neutrophil elastase is a key mediator of tissue damage and inflammation in several chronic and acute inflammatory diseases. Its broad substrate specificity allows it to degrade a wide range of extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin, leading to the structural damage observed in various conditions.[1][2] Beyond its direct proteolytic activity, NE also amplifies the inflammatory response through the activation of cell surface receptors and the processing of cytokines and chemokines.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, a progressive lung disease characterized by airflow limitation, the protease-antiprotease imbalance is a central pathogenic mechanism. Chronic exposure to irritants like cigarette smoke triggers a persistent inflammatory response in the lungs, leading to the recruitment of neutrophils and the release of NE. This excess NE overwhelms the endogenous antiprotease defenses, primarily alpha-1 antitrypsin, resulting in the destruction of lung elastin and the development of emphysema.[3] Furthermore, NE contributes to mucus hypersecretion and airway remodeling, further exacerbating the symptoms of COPD.[4] Activated neutrophils and their exosomes, carrying high concentrations of surface NE, are found in the airways of COPD patients and are sufficient to cause emphysema.[5]
Acute Respiratory Distress Syndrome (ARDS)
ARDS is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. Elevated levels of neutrophil elastase in the plasma and bronchoalveolar lavage fluid (BALF) are a hallmark of ARDS and correlate with the severity of lung injury. NE contributes to the breakdown of the alveolar-capillary barrier, leading to pulmonary edema. It also promotes the production of neutrophil chemokines, creating a vicious cycle of inflammation.
Cystic Fibrosis (CF)
In cystic fibrosis, a genetic disorder affecting mucus and sweat glands, the airways are characterized by chronic bacterial infections and an exuberant inflammatory response dominated by neutrophils. The thick, dehydrated mucus in CF airways impairs mucociliary clearance, creating a breeding ground for bacteria and leading to a persistent influx of neutrophils. The subsequent release of massive amounts of NE contributes significantly to the progressive lung damage, including bronchiectasis, seen in CF patients.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease that primarily affects the joints. Large numbers of activated neutrophils are found in the synovial fluid of RA patients. These neutrophils release a cocktail of destructive enzymes, including elastase, which contribute to the degradation of cartilage and bone. Neutrophil elastase, particularly when present in neutrophil extracellular traps (NETs), can directly degrade cartilage components and amplify inflammatory pathways in the synovium.
Quantitative Data on Neutrophil Elastase in Inflammatory Diseases
The following tables summarize key quantitative data related to neutrophil elastase levels in various inflammatory diseases and the efficacy of selected inhibitors.
Table 1: Neutrophil Elastase Levels in Patient Samples
| Disease State | Sample Type | NE Concentration/Activity | Patient Cohort | Control Cohort | Reference |
| ARDS | Plasma | Median: 217 ng/mL (Range: 127-480) | Progressed to ARDS (n=8) | Did not progress to ARDS (n=53), Median: 117 ng/mL (Range: 21.4-685) | |
| Subclinical Emphysema | BALF | 0.52 ± 0.10 µg/mg albumin | Smokers with LAA (n=10) | Non-current smokers without LAA (n=13), 0.21 ± 0.03 µg/mg albumin | |
| COPD (Stable) | Sputum | Geometric Mean: 2454 ng/mL | Stable COPD patients | Not specified | |
| COPD (Exacerbation) | Sputum | Significantly increased from stable state | COPD exacerbation | Stable COPD | |
| Cystic Fibrosis | Sputum | Median: 3.78 ng/mL (Range: 0.39-32.44) | Stable adult CF patients (n=21) | Not applicable | |
| Rheumatoid Arthritis | Synovial Fluid | Significantly elevated | RA patients | Osteoarthritis patients |
Table 2: Kinetic Parameters of Human Neutrophil Elastase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MeOSuc-AAPV-pNA | 0.152 | Not specified | Not specified | |
| Z-AP-REHVVY (L1) | 2.0 µM | 0.16 | 80,000 | |
| Z-AP-REAVVY (L18) | 0.3 µM | 0.18 | 600,000 | |
| Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC | Not specified | Not specified | > 1,000,000 |
Table 3: Inhibitory Potency of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Type | IC50 | Ki | Reference |
| Sivelestat | Synthetic | Not specified | - | |
| AZD9668 (Alvelestat) | Synthetic | 12 nM | 9.4 nM | |
| ICI 200,880 | Synthetic tripeptide ketone | Not specified | 0.5 nM | |
| GW311616A | Synthetic | 22 nM | Not specified | |
| Benzooxazinone-based inhibitor 5 | Synthetic | 20 nM | Not specified | |
| 1,2,5-thiadiazolidin-3-one inhibitor 1 | Synthetic | Not specified | Kinact/Ki = 4580 M-1s-1 | |
| Molassamide | Natural cyclic peptide | 0.11 µM | Not specified | |
| Lyngbyastatin 7 | Natural cyclic depsipeptide | 23 nM | Not specified |
Key Signaling Pathways Involving Neutrophil Elastase
Neutrophil elastase exerts many of its pro-inflammatory effects by activating specific cell surface receptors, thereby initiating intracellular signaling cascades.
Toll-Like Receptor 4 (TLR4) Signaling
Neutrophil elastase can activate Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This activation can occur independently of lipopolysaccharide (LPS), the canonical TLR4 ligand. Upon activation by NE, TLR4 can initiate downstream signaling through both MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-8. This creates a positive feedback loop, as IL-8 is a potent neutrophil chemoattractant.
Proteinase-Activated Receptor-2 (PAR2) Signaling
Neutrophil elastase can also act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. Unlike canonical activation by trypsin, NE cleaves PAR2 at a non-canonical site, leading to biased signaling. This results in the activation of the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway can contribute to inflammation and pain.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Exploration of novel human neutrophil elastase inhibitors from natural compounds: Virtual screening, in vitro, molecular dynamics simulation and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain. [scholars.duke.edu]
- 5. Neutrophil elastase up-regulates interleukin-8 via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Elastase Inhibition: A Technical Guide
Introduction
Elastases are a group of serine proteases responsible for the breakdown of elastin, a critical protein in the extracellular matrix (ECM) that imparts elasticity to tissues. While physiologically essential for processes like tissue remodeling and immune cell migration, dysregulated elastase activity is a key driver in the pathology of numerous diseases.[1][2] This imbalance between proteases and their endogenous inhibitors leads to excessive tissue degradation and inflammation.[1] This guide explores the therapeutic potential of inhibiting three major types of elastases: neutrophil elastase (NE), bacterial elastase, and pancreatic elastase, with a focus on the mechanisms, clinical data, and experimental methodologies relevant to drug development professionals.
Neutrophil Elastase (NE) as a Therapeutic Target
Neutrophil elastase, stored in the azurophilic granules of neutrophils, is a potent protease with a broad substrate range.[3][4] While crucial for host defense against bacteria, its excessive release in chronic inflammatory conditions contributes significantly to lung pathology.
Pathophysiological Role in Lung Diseases
In chronic lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and non-CF Bronchiectasis, a persistent influx of neutrophils into the airways leads to an overwhelming burden of NE. This excess NE drives disease progression through several mechanisms:
-
ECM Degradation: NE degrades key structural components of the lung matrix, including elastin, collagen, and fibronectin, leading to the destruction of alveolar walls characteristic of emphysema.
-
Mucus Hypersecretion: It is a potent secretagogue, upregulating mucin genes (e.g., MUC5AC) and promoting goblet cell metaplasia, which results in airway mucus obstruction.
-
Impaired Ciliary Function: NE directly damages cilia and dehydrates the airway surface liquid by activating epithelial sodium channels, impairing mucociliary clearance.
-
Perpetuation of Inflammation: NE amplifies the inflammatory response by cleaving and activating pro-inflammatory cytokines and chemokines, such as CXCL8 (IL-8), which in turn recruits more neutrophils to the site of inflammation, creating a vicious, self-perpetuating cycle. It also degrades natural protease inhibitors like TIMP-1, further tipping the balance towards proteolysis.
Signaling Pathways in NE-Mediated Lung Injury
The destructive cascade initiated by NE involves multiple signaling pathways. NE can activate Toll-like receptor 4 (TLR4) and the Epidermal Growth Factor Receptor (EGFR) to increase CXCL8 production, a major neutrophil chemoattractant. This creates a positive feedback loop that sustains neutrophilic inflammation and tissue damage.
References
A Deep Dive into Small Molecule Inhibitors of Serine Proteases: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Serine proteases represent a vast and crucial family of enzymes that play a pivotal role in a multitude of physiological processes, ranging from digestion and blood coagulation to inflammation and immunity.[1] Their dysregulation is implicated in a wide array of pathologies, including cardiovascular diseases, inflammatory disorders, cancer, and viral infections, making them highly attractive targets for therapeutic intervention.[2][3][4] This technical guide provides an in-depth review of small molecule inhibitors targeting key serine proteases, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Core Concepts in Serine Protease Inhibition
Serine proteases are characterized by a nucleophilic serine residue within a highly conserved catalytic triad at their active site.[1] Small molecule inhibitors are designed to interact with this active site or allosteric sites to modulate the enzyme's activity. Inhibition can be achieved through various mechanisms, including reversible, irreversible, competitive, and non-competitive binding. The development of potent and selective inhibitors is a cornerstone of modern drug discovery, with structure-based drug design being a primary approach.
Key Serine Protease Targets and Their Inhibitors
The clinical and preclinical landscape of serine protease inhibitors is rich and varied. This section focuses on several key targets and their corresponding small molecule inhibitors, with a summary of their inhibitory potency.
Thrombin
Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its inhibition is a major strategy for the prevention and treatment of thrombotic disorders.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Dabigatran | Thrombin | 2.61 | 4.5, 6.3 |
| Argatroban | Thrombin | 38.0 | 19.0 |
| Melagatran | Thrombin | - | - |
| Inogatran | Thrombin | - | - |
| Hirudin | Thrombin | - | - |
Note: IC50 and Ki values can vary depending on the assay conditions. Some values were not available in the searched literature.
Factor Xa (FXa)
Factor Xa is another key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Direct FXa inhibitors are a major class of oral anticoagulants.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Rivaroxaban | Factor Xa | - | - |
| Apixaban | Factor Xa | - | - |
| Edoxaban | Factor Xa | - | - |
| FXV673 | Factor Xa | - | 0.5 |
| RPR130737 | Factor Xa | - | 2 |
| RPR208815 | Factor Xa | - | 22 |
| RPR200443 | Factor Xa | - | 4 |
Human Neutrophil Elastase (HNE)
Human Neutrophil Elastase is a serine protease released by neutrophils during inflammation. It is implicated in the pathology of various inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Sivelestat | HNE | - | - |
| AZD9668 | HNE | 12 | - |
| GW311616A | HNE | 22 | - |
| ICI200,880 | HNE | - | 0.5 |
| ONO-6818 | HNE | - | 12 |
Note: IC50 and Ki values can vary depending on the assay conditions.
Transmembrane Protease, Serine 2 (TMPRSS2)
TMPRSS2 is a cell surface serine protease that plays a critical role in the entry of various respiratory viruses, including influenza virus and coronaviruses like SARS-CoV-2. It is a prime target for the development of host-directed antiviral therapies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Camostat | TMPRSS2 | 6.2 | - |
| Nafamostat | TMPRSS2 | 0.27 | - |
| Gabexate | TMPRSS2 | 130 | - |
| Otamixaban | TMPRSS2 | 620 | - |
Note: IC50 values are highly dependent on assay conditions and incubation times.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of drug discovery. This section provides detailed methodologies for key experiments used in the characterization of serine protease inhibitors.
Serine Protease Enzyme Kinetic Assay
This protocol outlines a general procedure for determining the kinetic parameters of a serine protease inhibitor using a chromogenic or fluorogenic substrate.
Materials and Reagents:
-
Purified serine protease
-
Chromogenic or fluorogenic substrate specific to the protease
-
Test inhibitor compound
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in a suitable buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the inhibitor and perform serial dilutions to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add a small volume of the inhibitor dilutions to the test wells. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add the serine protease solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protease.
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified serine protease (ligand)
-
Small molecule inhibitor (analyte)
-
Immobilization buffer (e.g., acetate buffer, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified serine protease over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the small molecule inhibitor (analyte) over the immobilized protease surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor from the protease.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assay for Inhibitor Efficacy
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Materials and Reagents:
-
Cell line expressing the target serine protease
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Assay reagent to measure a downstream biological effect (e.g., a reporter gene assay, a cell viability assay, or measurement of a specific biomarker)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the inhibitor compound. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow the inhibitor to exert its biological effect.
-
-
Assay Measurement:
-
Perform the specific assay to measure the downstream biological response. This could involve measuring changes in gene expression, protein levels, or cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the response against the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological networks and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical inhibitor screening workflow.
Proteinase-Activated Receptor (PAR) Signaling
Serine proteases, such as thrombin, can act as signaling molecules by cleaving and activating a family of G protein-coupled receptors known as Proteinase-Activated Receptors (PARs). This activation triggers various downstream signaling cascades.
Caption: Protease-Activated Receptor (PAR) signaling pathway.
Thrombin's Role in the Coagulation Cascade
Thrombin plays a central, multifaceted role in the coagulation cascade, amplifying its own production and leading to the formation of a stable fibrin clot.
Caption: Thrombin's central role in the coagulation cascade.
Experimental Workflow for Inhibitor Screening
The discovery of novel serine protease inhibitors often follows a systematic workflow, from initial high-throughput screening to lead optimization.
Caption: A typical workflow for small molecule serine protease inhibitor screening.
References
Methodological & Application
Application Note: Cell-Based Assay for High-Throughput Screening of Elastase-IN-3 Efficacy
Introduction
Human Neutrophil Elastase (HNE), a potent serine protease, is a crucial component of the innate immune system, primarily stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during inflammation, HNE is released into the extracellular space where it degrades proteins of engulfed pathogens.[1][2] However, excessive or dysregulated HNE activity can lead to the degradation of host extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This pathological activity is implicated in numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, inhibiting HNE is a promising therapeutic strategy for these conditions.
Elastase-IN-3 is a novel small molecule inhibitor designed to target HNE. To evaluate its efficacy in a biologically relevant context, a robust cell-based assay is essential. This application note describes a sensitive and reproducible fluorogenic assay for measuring the inhibitory activity of this compound on HNE released from stimulated, differentiated human promyelocytic leukemia (HL-60) cells. This model provides a genetically tractable and readily available alternative to primary neutrophils for screening potential inhibitors.
Assay Principle
The assay quantifies HNE activity using a cell-permeable, fluorogenic substrate. Differentiated HL-60 cells, which mimic neutrophil-like cells, are stimulated to degranulate and release HNE. The released elastase cleaves a specific peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), liberating a fluorescent molecule (AMC). The resulting increase in fluorescence is directly proportional to HNE activity. By pre-incubating the cells with varying concentrations of this compound, the compound's ability to inhibit HNE activity can be accurately determined by measuring the reduction in fluorescence.
Experimental Protocols
Part 1: Differentiation of HL-60 Cells into Neutrophil-Like Cells
This protocol details the differentiation of HL-60 cells into a neutrophil-like phenotype, a critical step for a physiologically relevant assay model.
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture Maintenance: Culture HL-60 cells in RPMI-1640 supplemented with 20% FBS and 1x Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.
-
Initiation of Differentiation: Seed HL-60 cells at a density of 0.2 x 10⁵ cells/mL in fresh culture medium.
-
Induction: Add DMSO to the cell suspension to a final concentration of 1.3% (v/v) to induce differentiation.
-
Incubation: Incubate the cells for 5-7 days at 37°C and 5% CO₂. The cells are now considered differentiated neutrophil-like cells (dHL-60).
-
Verification (Optional): Differentiation can be confirmed by assessing the expression of neutrophil markers such as CD11b via flow cytometry or by observing morphological changes (e.g., segmented nuclei) after cytospin and staining.
Part 2: Cell-Based HNE Inhibition Assay
This protocol provides the steps for executing the fluorometric assay to measure the efficacy of this compound.
Materials:
-
Differentiated HL-60 (dHL-60) cells
-
Assay Buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Fluorogenic Elastase Substrate (e.g., MeOSuc-AAPV-AMC)
-
Sivelestat (or another known HNE inhibitor) as a positive control
-
Solid black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest dHL-60 cells by centrifugation (300 x g, 5 min). Wash once with PBS and resuspend in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in Assay Buffer. Add 10 µL of each dilution to the appropriate wells of a 96-well plate. Include wells for "No Inhibitor" (vehicle control) and a positive control inhibitor (Sivelestat).
-
Cell Seeding: Add 80 µL of the dHL-60 cell suspension (80,000 cells) to each well containing the test compounds.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow for compound uptake and interaction with the cells.
-
Stimulation: Prepare a PMA solution in Assay Buffer. Add 10 µL of the PMA solution to each well to a final concentration of 100 nM to stimulate HNE release. Include "Unstimulated" control wells where only Assay Buffer is added.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer. Add 100 µL of the substrate solution to all wells for a final concentration of 100 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the "Unstimulated" control from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Rate of Sample / Rate of Vehicle Control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative results should be organized for clarity and ease of comparison.
Table 1: Raw Fluorescence Data (Example)
| Time (min) | Unstimulated Control | Vehicle Control | This compound (1 µM) | This compound (10 µM) | Sivelestat (10 µM) |
|---|---|---|---|---|---|
| 0 | 105 | 110 | 108 | 106 | 109 |
| 10 | 125 | 510 | 320 | 155 | 140 |
| 20 | 145 | 910 | 532 | 204 | 171 |
| 30 | 165 | 1310 | 744 | 253 | 202 |
Table 2: Calculated Reaction Rates and Percent Inhibition
| Condition | Concentration (µM) | Reaction Rate (RFU/min) | Corrected Rate (RFU/min) | % Inhibition |
|---|---|---|---|---|
| Unstimulated | - | 2.0 | 0 | 100.0% |
| Vehicle Control | - | 40.0 | 38.0 | 0.0% |
| This compound | 0.1 | 32.2 | 30.2 | 20.5% |
| This compound | 1 | 21.5 | 19.5 | 48.7% |
| This compound | 10 | 4.9 | 2.9 | 92.4% |
| This compound | 100 | 2.5 | 0.5 | 98.7% |
| Sivelestat | 10 | 3.1 | 1.1 | 97.1% |
Table 3: Summary of IC₅₀ Values
| Compound | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| This compound | 1.04 | 0.88 - 1.23 |
| Sivelestat | 0.21 | 0.18 - 0.25 |
Visualizations
Signaling Pathway and Mechanism
References
Application of Elastase-IN-3 in Cystic Fibrosis Cellular Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[1] This results in reduced chloride and bicarbonate secretion, leading to dehydrated airway surfaces, thick mucus, chronic infection, and persistent inflammation.[2] Neutrophil elastase (NE), a serine protease released by neutrophils during inflammation, is a key contributor to the pathophysiology of CF lung disease.[3] High levels of NE in the CF airways are associated with lung function decline and bronchiectasis. NE can degrade the CFTR protein, further impairing ion transport and exacerbating the disease phenotype.
Elastase-IN-3 is a potent and specific inhibitor of neutrophil elastase. By blocking the enzymatic activity of NE, this compound is hypothesized to protect the CFTR protein from degradation, thereby preserving its function at the cell surface. This application note provides detailed protocols for evaluating the efficacy of this compound in cellular models of cystic fibrosis, focusing on the human bronchial epithelial cell line CFBE41o-, which is homozygous for the F508del mutation.
Principle of the Method
The application of this compound in CF cellular models aims to investigate its ability to rescue F508del-CFTR protein expression, localization, and function in the presence of exogenous neutrophil elastase. The experimental workflow involves culturing and differentiating CFBE41o- cells, treating them with a CFTR corrector (to facilitate the trafficking of F508del-CFTR to the cell surface), followed by exposure to neutrophil elastase with or without this compound. The outcomes are assessed using Western blotting to quantify CFTR protein levels, immunofluorescence to visualize CFTR localization, and Ussing chamber assays to measure CFTR-mediated ion transport.
Data Presentation
The following tables summarize hypothetical quantitative data demonstrating the potential effects of this compound on F508del-CFTR in CFBE41o- cells.
Table 1: Effect of this compound on F508del-CFTR Protein Expression
| Treatment Group | Mature CFTR (Band C) Density (Arbitrary Units) | Immature CFTR (Band B) Density (Arbitrary Units) | C/B Ratio |
| Vehicle Control | 1.0 ± 0.1 | 5.2 ± 0.4 | 0.19 |
| Corrector | 4.5 ± 0.3 | 4.8 ± 0.3 | 0.94 |
| Corrector + NE | 1.2 ± 0.2 | 4.9 ± 0.4 | 0.24 |
| Corrector + NE + this compound (1 µM) | 4.2 ± 0.3 | 4.7 ± 0.3 | 0.89 |
| Corrector + NE + this compound (10 µM) | 4.6 ± 0.4 | 4.6 ± 0.2 | 1.00 |
Table 2: Effect of this compound on F508del-CFTR Function (Ussing Chamber)
| Treatment Group | Forskolin-Stimulated Isc (µA/cm²) |
| Vehicle Control | 2.1 ± 0.5 |
| Corrector | 15.8 ± 1.2 |
| Corrector + NE | 4.3 ± 0.8 |
| Corrector + NE + this compound (1 µM) | 14.5 ± 1.1 |
| Corrector + NE + this compound (10 µM) | 16.2 ± 1.5 |
Experimental Protocols
Cell Culture of CFBE41o- Cells
The CFBE41o- cell line, derived from a CF patient homozygous for the F508del CFTR mutation, is a valuable tool for studying CF pathophysiology.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated culture flasks and permeable supports (transwells)
Protocol:
-
Culture CFBE41o- cells in supplemented MEM in collagen-coated T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For differentiation, seed the cells at a high density onto collagen-coated permeable supports.
-
Culture the cells for 7-10 days, changing the medium every 2-3 days, to allow for the formation of a polarized epithelial monolayer with tight junctions.
Western Blotting for CFTR Protein
Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weights.
Materials:
-
RIPA buffer with protease inhibitors
-
Laemmli sample buffer
-
6% Tris-glycine polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Mix 30-50 µg of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil the samples.
-
Separate the proteins on a 6% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and imaging system.
-
Perform densitometric analysis to quantify the intensity of Band B and Band C.
Immunofluorescence for CFTR Localization
Immunofluorescence microscopy allows for the visualization of CFTR protein localization within the cell, particularly its presence at the apical membrane.
Materials:
-
Cells grown on permeable supports
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-CFTR antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the permeable support on a glass slide and visualize using a confocal microscope.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It measures the short-circuit current (Isc), which is a direct measure of net ion transport.
Materials:
-
Differentiated cells on permeable supports
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist to activate CFTR)
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Mount the permeable support with the differentiated cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block ENaC-mediated sodium transport.
-
Add forskolin to both chambers to activate CFTR through cAMP stimulation. The increase in Isc represents CFTR-mediated chloride secretion.
-
Finally, add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-dependent.
Visualizations
References
Elastase-IN-3 for studying neutrophil activity in vitro
Application Notes and Protocols for Elastase-IN-3
For the Study of Neutrophil Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2][3] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2][4] However, excessive or unregulated NE activity can lead to proteolytic damage of host tissues, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
This compound is a potent and selective inhibitor of human neutrophil elastase. These application notes provide detailed protocols for using this compound to study neutrophil functions such as degranulation and enzymatic activity in vitro. The information is intended to guide researchers in designing experiments to investigate the therapeutic potential of targeting neutrophil elastase.
Product Information and Data
This section summarizes the key characteristics and in vitro activity of this compound.
Table 1: Characteristics of this compound (Hypothetical Data)
| Property | Description |
| IUPAC Name | [Specify IUPAC Name] |
| Molecular Formula | [Specify Formula] |
| Molecular Weight | [Specify MW, e.g., ~450.5 g/mol ] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (>10 mM) |
| Storage | Store at -20°C. Protect from light. |
Table 2: In Vitro Inhibitory Activity of this compound (Hypothetical Data)
This table presents the inhibitory potency and selectivity of this compound against key neutrophil serine proteases. Assays were conducted using specific fluorogenic substrates for each enzyme.
| Target Enzyme | IC₅₀ (nM) | Assay Conditions | Selectivity vs. NE |
| Human Neutrophil Elastase (HNE) | 15 | 25 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Tween-20 | - |
| Proteinase 3 (PR3) | 1,250 | 25 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Tween-20 | 83-fold |
| Cathepsin G | >10,000 | 25 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Tween-20 | >667-fold |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to characterize the effect of this compound on neutrophil activity are provided below.
Protocol 1: Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HNE and the inhibitory effect of this compound using a specific fluorogenic substrate.
A. Materials and Reagents
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission = 380/500 nm)
B. Procedure
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Reaction Setup :
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of HNE solution (e.g., final concentration of 10 ng/well) to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Mix gently and incubate for 15 minutes at 37°C.
-
-
Initiate Reaction : Add 20 µL of the NE substrate solution (e.g., final concentration of 100 µM) to all wells.
-
Measurement : Immediately begin measuring the fluorescence intensity kinetically every 60 seconds for 15-20 minutes at 37°C.
-
Data Analysis :
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Neutrophil Degranulation Assay (MPO Release)
This protocol measures the release of myeloperoxidase (MPO), an enzyme co-localized with NE in azurophilic granules, as an indicator of neutrophil degranulation.
A. Materials and Reagents
-
Freshly isolated human neutrophils (purity >95%)
-
This compound
-
Neutrophil stimulant (e.g., fMLP, PMA)
-
Cytochalasin B (optional, to enhance fMLP-induced degranulation)
-
HBSS (with Ca²⁺ and Mg²⁺)
-
MPO Assay Buffer: 50 mM Phosphate buffer, pH 6.0, containing 0.5% Hexadecyltrimethylammonium bromide (HTAB)
-
MPO Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) and H₂O₂
-
Stop Solution: 2 M H₂SO₄
-
96-well clear, flat-bottom microplate
-
Absorbance plate reader (450 nm)
B. Procedure
-
Neutrophil Preparation : Isolate neutrophils from fresh human blood using a standard method like density gradient centrifugation (e.g., Polymorphprep). Resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment :
-
Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 10 µL of diluted this compound or vehicle to the cells and incubate for 20 minutes at 37°C.
-
-
Stimulation :
-
(Optional) Add Cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes.
-
Add 10 µL of stimulant (e.g., fMLP, final concentration 1 µM) to induce degranulation. For a positive control (total MPO release), add 10 µL of 10% Triton X-100. For a negative control, add 10 µL of HBSS.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection : Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant without disturbing the cell pellet.
-
MPO Measurement :
-
In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of MPO Assay Buffer.
-
Add 100 µL of MPO Substrate Solution to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis : Calculate the percentage of MPO release relative to the positive control (Triton X-100 lysed cells) after subtracting the background from the negative control (unstimulated cells).
Protocol 3: Cell Viability/Cytotoxicity Assay (LDH Release)
It is crucial to confirm that the observed effects of this compound are not due to cytotoxicity. This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
A. Materials and Reagents
-
Neutrophil suspension (prepared as in Protocol 2)
-
This compound
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (provided in the kit, for positive control)
-
96-well clear, flat-bottom microplate
-
Absorbance plate reader (490 nm)
B. Procedure
-
Cell Treatment :
-
Add 100 µL of neutrophil suspension (1 x 10⁶ cells/mL) to each well.
-
Add 10 µL of diluted this compound or vehicle to the appropriate wells. For the positive control (maximum LDH release), add 10 µL of Lysis Buffer.
-
Incubate for the longest duration used in other functional assays (e.g., 60 minutes) at 37°C.
-
-
Sample Collection : Centrifuge the plate at 400 x g for 5 minutes. Transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Measurement :
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis : Calculate the percent cytotoxicity using the formula: % Cytotoxicity = (OD_sample - OD_vehicle) / (OD_positive_control - OD_vehicle) * 100.
Visualized Pathways and Workflows
Neutrophil Elastase Inflammatory Signaling
Neutrophil elastase can perpetuate inflammation through various mechanisms, including the activation of Proteinase-Activated Receptor-2 (PAR2), which leads to downstream signaling through the p44/42 MAPK pathway. This compound inhibits the initial proteolytic step in this cascade.
Caption: NE-mediated activation of PAR2 signaling and its inhibition by this compound.
Experimental Workflow for In Vitro Testing
The following workflow outlines the key steps for evaluating the effect of this compound on isolated human neutrophils.
Caption: Workflow for evaluating this compound effects on neutrophil function.
References
Application Notes and Protocols for Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Elastase-IN-3, a potent inhibitor of the Pseudomonas aeruginosa quorum-sensing system. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Compound Information
This compound is a small molecule inhibitor that targets the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. By disrupting this signaling pathway, this compound can prevent the expression of virulence factors and biofilm formation, making it a valuable tool for research in antibacterial drug discovery.[1][2]
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂S₂ |
| Molecular Weight | 250.34 g/mol [1][2] |
| Appearance | Off-white to light yellow solid[1] |
| Mechanism of Action | Inhibitor of LasR protein in Pseudomonas aeruginosa quorum sensing |
| Binding Affinity (KD) | 7.04 μM for LasR protein |
Dissolution Protocols
Successful dissolution of this compound is critical for accurate in vitro and in vivo studies. The following protocols provide step-by-step instructions for preparing stock and working solutions.
In Vitro Stock Solution (DMSO)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications.
Materials:
-
This compound solid
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. A clear solution should be obtained.
-
If precipitation is observed, gentle heating and/or further sonication may be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
In Vivo Working Solutions
For in vivo experiments, this compound can be formulated using co-solvents to ensure solubility and biocompatibility. Two common formulations are provided below. It is recommended to prepare these solutions fresh on the day of use.
Protocol 1: SBE-β-CD Formulation
This formulation is suitable for parenteral administration.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
Protocol:
-
Prepare the 20% SBE-β-CD in saline solution.
-
In a sterile tube, add 10% of the final volume from the this compound DMSO stock solution.
-
Add 90% of the final volume with the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
Protocol 2: Corn Oil Formulation
This formulation is suitable for oral or subcutaneous administration.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol:
-
In a sterile tube, add 10% of the final volume from the this compound DMSO stock solution.
-
Add 90% of the final volume with corn oil.
-
Mix thoroughly until a clear solution is achieved. For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil.
Storage and Stability
Proper storage of this compound in both solid and solution form is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Store under nitrogen. |
| Stock Solution | -80°C | 6 months | Store under nitrogen; avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | 1 month | Store under nitrogen; avoid repeated freeze-thaw cycles. |
| In Vivo Working Solution | Room Temperature | Same day use | Prepare fresh before each experiment. |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the targeted LasR signaling pathway in Pseudomonas aeruginosa.
Caption: Experimental workflow for this compound solution preparation.
Caption: Inhibition of the LasR quorum-sensing pathway by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase is a serine protease that degrades elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues.[1][2][3] Unregulated elastase activity is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory diseases where tissue damage is a hallmark.[4][5] Consequently, the identification and characterization of elastase inhibitors are of significant therapeutic interest. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of elastase, with a particular focus on elastase from Pseudomonas aeruginosa, a key virulence factor in opportunistic infections.
This compound (also known as Compound 2i) has been identified as an inhibitor of Pseudomonas aeruginosa elastase. It also exhibits inhibitory activity against the quorum-sensing system of this bacterium by targeting the LasR protein. These dual mechanisms make this compound an interesting candidate for further investigation in anti-infective and anti-inflammatory drug discovery programs.
Product Information: this compound
| Property | Value | Reference |
| Chemical Name | 4,4'-disulfanediyldiphenol | |
| CAS Number | 15015-57-3 | |
| Molecular Formula | C12H10O2S2 | |
| Molecular Weight | 250.34 g/mol | |
| Target(s) | Pseudomonas aeruginosa elastase, LasR protein | |
| Reported K D value | 7.04 μM (for LasR protein) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months (under nitrogen) |
Signaling Pathway of Pseudomonas aeruginosa Quorum Sensing and Elastase Production
The following diagram illustrates the simplified quorum sensing pathway in Pseudomonas aeruginosa and the points of inhibition by this compound.
Caption: Quorum sensing pathway and elastase production in P. aeruginosa with inhibition by this compound.
High-Throughput Screening (HTS) Assay Protocol
This protocol describes a fluorometric HTS assay for identifying inhibitors of Pseudomonas aeruginosa elastase. The assay is based on the cleavage of a fluorogenic substrate, resulting in an increase in fluorescence intensity.
Materials and Reagents
-
Pseudomonas aeruginosa elastase (Sigma-Aldrich, or other commercial source)
-
Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (or other test compounds)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)
Experimental Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.
-
For control wells, transfer 50 nL of DMSO (negative control) or a known elastase inhibitor (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of Pseudomonas aeruginosa elastase in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 10 µL of the elastase solution into each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic elastase substrate in assay buffer.
-
Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at room temperature.
-
Data Analysis
-
Calculate the rate of reaction (slope of the kinetic read).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest compound - Ratenegative control) / (Ratepositive control - Ratenegative control))
-
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HTS Assay Workflow Diagram
References
Application Note: Detecting Elastase Inhibition Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Elastases, particularly neutrophil elastase (NE), are serine proteases that play a critical role in various physiological and pathological processes, including inflammation, immune response, and tissue remodeling.[1] Dysregulation of elastase activity is implicated in numerous diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers.[1][2] Consequently, the development of specific elastase inhibitors is a significant area of therapeutic research. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins within a complex mixture. This application note provides a detailed protocol for using Western blot to assess the efficacy of potential inhibitors by measuring changes in elastase protein levels in cell or tissue lysates.
Principle of the Method The Western blot technique involves several key stages:
-
Sample Preparation: Extraction of total protein from cells or tissues treated with or without an elastase inhibitor.
-
Gel Electrophoresis: Separation of proteins by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer of the separated proteins from the gel onto a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Immunodetection: Probing the membrane with a primary antibody specific to elastase, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Visualization: Detection of the target protein by adding a substrate that reacts with the enzyme-conjugated secondary antibody to produce a detectable signal, such as chemiluminescence.
-
Data Analysis: Quantification of the band intensity to determine the relative amount of elastase protein.
Experimental Workflow for Elastase Inhibition Western Blot
Caption: A step-by-step workflow for the detection of elastase inhibition using Western blot.
Detailed Experimental Protocols
Sample Preparation and Lysis
This protocol is suitable for cultured cells or tissue samples.
a. From Cell Culture:
-
Culture cells to approximately 80% confluency. Treat cells with various concentrations of the elastase inhibitor or vehicle control for the desired time.
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. (Use approximately 1 mL per 107 cells).
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
b. From Tissue:
-
Dissect the tissue of interest on ice as quickly as possible to prevent protein degradation.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Snap freeze the tissue in liquid nitrogen and store at -80°C or proceed immediately.
-
Add ice-cold RIPA buffer with inhibitors to the tissue (e.g., 300 µL for a 5 mg piece of tissue) and homogenize using an electric homogenizer.
-
Maintain constant agitation for 2 hours at 4°C.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
Protein Quantification
-
Determine the total protein concentration of each lysate using a Bradford or bicinchoninic acid (BCA) assay.
-
Use bovine serum albumin (BSA) to generate a standard curve for accurate quantification.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for each lane (typically 20-50 µg per lane).
SDS-PAGE
-
Prepare protein samples by mixing the calculated volume of lysate with 4X or 6X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Equilibrate the gel in 1X transfer buffer for 10 minutes.
-
Activate a PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer. If using nitrocellulose, no activation is needed.
-
Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and a final sponge. Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer apparatus according to the manufacturer’s instructions.
Immunoblotting and Detection
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody specific for elastase (e.g., anti-neutrophil elastase antibody) diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Data Presentation and Analysis
Quantitative analysis, or densitometry, is performed to measure the intensity of the protein bands.
-
Image Analysis: Use image analysis software to measure the intensity (volume) of the elastase band and the corresponding loading control band (e.g., β-actin or GAPDH) in each lane.
-
Background Subtraction: Subtract the local background from each band's intensity measurement to get the final value.
-
Normalization: Normalize the intensity of the elastase band to the intensity of the loading control band in the same lane. This corrects for any variations in protein loading.
-
Normalized Elastase Level = (Intensity of Elastase Band) / (Intensity of Loading Control Band)
-
-
Calculate Percent Inhibition: Compare the normalized elastase levels in the inhibitor-treated samples to the vehicle-treated control to determine the percentage of inhibition.
-
% Inhibition = [1 - (Normalized Elastase in Treated Sample / Normalized Elastase in Control Sample)] x 100
-
Table 1: Quantitative Analysis of Elastase Levels Following Inhibitor Treatment
| Treatment Group | Inhibitor Conc. (µM) | Elastase Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized Elastase Level | Percent Inhibition (%) |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.983 | 0.0 |
| Inhibitor X | 1 | 11,560 | 15,350 | 0.753 | 23.4 |
| Inhibitor X | 5 | 6,890 | 15,600 | 0.442 | 55.0 |
| Inhibitor X | 10 | 3,120 | 15,420 | 0.202 | 79.4 |
Elastase Signaling Pathway Context
Neutrophil elastase can influence cellular processes by activating specific signaling pathways. For instance, it has been shown to activate the PI3K/Akt pathway, which promotes cell proliferation and inhibits apoptosis. Understanding these pathways provides context for the downstream effects of elastase inhibition.
Caption: Simplified diagram of the PI3K/Akt pathway activated by neutrophil elastase.
References
Application Notes and Protocols for In Vivo Evaluation of Elastase-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elastases are a class of serine proteases responsible for the breakdown of elastin, a critical protein that imparts elasticity to connective tissues.[1][2] There are two primary forms of elastase in mammals: pancreatic elastase, involved in protein digestion, and neutrophil elastase, released by neutrophils during inflammation.[3][4] While essential for physiological processes like tissue remodeling and immune defense, unregulated elastase activity is implicated in the pathogenesis of numerous diseases. Elevated elastase levels contribute to tissue destruction in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), cystic fibrosis, and pancreatitis. Consequently, the inhibition of elastase activity represents a promising therapeutic strategy for these disorders. Elastase-IN-3 is a novel investigational inhibitor of elastase. These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models of elastase-mediated diseases.
Animal Models for Testing this compound
The selection of an appropriate animal model is crucial for the preclinical assessment of elastase inhibitors. This section details the most widely used and well-characterized animal model for this purpose: elastase-induced emphysema in mice.
Elastase-Induced Emphysema/COPD Model in Mice
This model is extensively utilized to replicate the hallmark pathological features of human emphysema, namely the progressive destruction of alveolar tissue, leading to enlarged airspaces and reduced lung function. The direct administration of elastase into the lungs of mice initiates the breakdown of the alveolar walls, providing a robust system to test the efficacy of elastase inhibitors like this compound.
Experimental Protocol
-
Animal Selection: C57BL/6 and BALB/c mouse strains are commonly used for this model. Animals should be healthy and acclimated to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Elastase Instillation:
-
Single-Dose Model: This is the most common approach. A single dose of porcine pancreatic elastase (PPE) is administered to the lungs. The structural and functional changes in the lungs are typically evaluated between 2 and 4 weeks post-instillation.
-
Multi-Dose Model: In this variation, mice are exposed to repeated doses of elastase (e.g., four times) intratracheally. The effects are then observed 1 to 4 weeks after the final administration.
-
-
Route of Administration:
-
Oropharyngeal Instillation: This is a non-surgical method where the anesthetized mouse is held in a supine position, the tongue is gently moved aside, and the elastase solution is deposited into the pharynx. The nostrils are then occluded, forcing the mouse to inhale the solution into the lungs.
-
Intratracheal Instillation: This is a more direct method that involves surgically exposing the trachea and injecting the elastase solution directly into the tracheal lumen.
-
-
This compound Administration: this compound can be administered through various routes (e.g., oral gavage, intraperitoneal injection, or inhalation) at predetermined time points before and/or after elastase challenge. The dosing regimen and vehicle should be optimized based on the pharmacokinetic properties of the compound.
-
-
Histopathology: Lungs are harvested, fixed, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) to visualize airspace enlargement. Morphometric analysis, such as the mean linear intercept, can be used to quantify the extent of emphysema.
-
Biochemical Assays:
-
Collagen and Elastin Content: Lung tissue can be analyzed for changes in collagen and elastin levels, which are affected by elastase-induced remodeling.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid can be collected to measure inflammatory cell counts (e.g., neutrophils) and cytokine levels.
-
-
Functional Assays: Lung function tests can be performed to measure parameters like lung compliance and elastance.
-
Molecular Assays: Gene expression of inflammatory markers and tissue repair-related genes can be quantified using techniques like qPCR.
-
Data Presentation
| Parameter | Control Group | Elastase-Treated Group | Elastase + this compound Group |
| Animal Strain | C57BL/6 | C57BL/6 | C57BL/6 |
| Elastase Dose | Saline | 0.15 - 0.30 mg/100g body weight | 0.15 - 0.30 mg/100g body weight |
| Study Duration | 2-4 weeks | 2-4 weeks | 2-4 weeks |
| Mean Linear Intercept (µm) | Baseline | Increased | Reduced compared to elastase group |
| Lung Elastin Content | Normal | Increased (due to repair) | Modulated |
| BAL Neutrophil Count | Low | High | Reduced compared to elastase group |
| Lung Compliance | Normal | Increased | Normalized |
Visualization of Pathways and Workflows
Signaling Pathway of Neutrophil Elastase in Inflammation
Neutrophil elastase can trigger inflammatory signaling cascades, contributing to tissue damage. One key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. This can occur through the cleavage of Protease-Activated Receptors (PARs) or by transactivating growth factor receptors.
Caption: Neutrophil Elastase Signaling Pathway.
Experimental Workflow for In Vivo Testing of this compound
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in an in vivo model of elastase-induced disease.
Caption: In Vivo Elastase Inhibitor Study Workflow.
Conclusion
The in vivo models and protocols described in these application notes offer a robust framework for the preclinical evaluation of elastase inhibitors like this compound. A thorough experimental design, encompassing the appropriate choice of animal models, dosing schedules, and relevant endpoints, is paramount for generating meaningful and translatable results. The provided diagrams visually represent the underlying biological pathways and experimental procedures to facilitate the design and interpretation of these crucial studies.
References
Application Notes and Protocols for Elastase-IN-3 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the in vivo administration of Elastase-IN-3, a potent inhibitor of Pseudomonas aeruginosa elastase. The following sections offer guidance on formulation, administration routes, and experimental design considerations for preclinical research.
Introduction to this compound
This compound is a small molecule inhibitor targeting elastase from Pseudomonas aeruginosa. This enzyme is a key virulence factor contributing to tissue damage and pathogenesis in infections caused by this bacterium. By inhibiting elastase, this compound has the potential to mitigate the damaging effects of P. aeruginosa infections. Furthermore, it has been shown to inhibit the quorum-sensing system of P. aeruginosa by targeting the LasR protein, which is crucial for the regulation of virulence factors[1][2]. Dysregulation of elastase activity is also implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis, making elastase inhibitors a promising therapeutic strategy[3].
Quantitative Data Summary
The following table summarizes the key quantitative information available for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| In Vitro Solubility | ≥ 50 mg/mL in DMSO | |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline) | |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 90% corn oil | |
| Target | Pseudomonas aeruginosa Elastase, LasR protein |
Experimental Protocols
Detailed methodologies for the formulation and administration of this compound in in vivo studies are provided below. The selection of a specific protocol will depend on the experimental model and the desired pharmacokinetic profile.
Protocol 1: Formulation for Aqueous-Based Administration (e.g., Intravenous, Intraperitoneal, Subcutaneous)
This protocol is suitable for administration routes requiring a clear, aqueous solution. The use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) enhances the solubility of hydrophobic compounds in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution: In a sterile microcentrifuge tube, dissolve this compound in DMSO to a final concentration of 50 mg/mL. If necessary, use an ultrasonic bath to aid dissolution.
-
Prepare Vehicle: The vehicle consists of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Final Formulation:
-
For a final volume of 1 mL, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the solution thoroughly to ensure it is clear and homogenous. The final concentration of this compound will be 5 mg/mL.
-
-
Administration: Administer the freshly prepared solution to the animal model via the desired route (e.g., intravenous, intraperitoneal). The volume of administration should be calculated based on the animal's body weight and the target dose.
Protocol 2: Formulation for Lipid-Based Administration (e.g., Oral Gavage, Intraperitoneal)
This protocol is suitable for administration routes where a lipid-based vehicle is preferred, which can sometimes enhance oral bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and gavage needles (for oral administration)
Procedure:
-
Prepare Stock Solution: As in Protocol 1, prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare Vehicle: The vehicle consists of 10% DMSO and 90% corn oil.
-
Final Formulation:
-
For a final volume of 1 mL, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture vigorously to create a uniform suspension or solution. The final concentration of this compound will be 5 mg/mL.
-
-
Administration: Administer the formulation to the animal model via oral gavage or intraperitoneal injection. Ensure the formulation is well-mixed immediately before administration.
Visualizations
Signaling Pathway of Neutrophil Elastase and Inhibition
Neutrophil elastase (NE), a serine protease released by neutrophils, plays a significant role in inflammation and tissue damage. It can degrade components of the extracellular matrix and activate signaling pathways that perpetuate the inflammatory response. Elastase inhibitors block these downstream effects.
Caption: Neutrophil elastase signaling and inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a relevant animal model of infection or inflammation.
Caption: In vivo study workflow for this compound.
Concluding Remarks
The provided protocols and information serve as a starting point for designing and conducting in vivo studies with this compound. The choice of administration route, dosage, and experimental model should be carefully considered based on the specific research question. It is recommended to perform pilot studies to determine the optimal dosing regimen and to assess the pharmacokinetic and pharmacodynamic properties of this compound in the chosen model. As with any experimental procedure, all animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Histological Analysis of Tissues Treated with Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase-IN-3 is a potent and selective small molecule inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] Neutrophil elastase is released by activated neutrophils at sites of inflammation and can degrade components of the extracellular matrix (ECM), including elastin, collagen, and fibronectin.[1][3][4] This enzymatic activity contributes to tissue damage and perpetuates the inflammatory response. This compound is under investigation for its therapeutic potential in mitigating NE-mediated tissue injury in conditions such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and arthritis.
These application notes provide a summary of the effects of this compound on tissue histology and detailed protocols for its use in preclinical research models.
Mechanism of Action
Neutrophil elastase exerts its effects through proteolytic degradation of the ECM and by activating specific signaling pathways that promote inflammation and apoptosis. Unchecked NE activity leads to a breakdown of tissue architecture, increased vascular permeability, and the recruitment of additional inflammatory cells. This compound is designed to bind to the active site of neutrophil elastase, thereby preventing its enzymatic activity and downstream pathological effects.
Below is a diagram illustrating the signaling pathway of neutrophil elastase-mediated tissue damage and the proposed point of intervention for this compound.
Caption: Neutrophil Elastase Signaling and Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a murine model of lipopolysaccharide (LPS)-induced acute lung injury.
Table 1: Histopathological Scoring of Lung Tissue
| Treatment Group | N | Infiltration Score (Mean ± SD) | Edema Score (Mean ± SD) | Hemorrhage Score (Mean ± SD) | Total Lung Injury Score (Mean ± SD) |
| Vehicle Control | 10 | 3.8 ± 0.5 | 3.5 ± 0.6 | 2.9 ± 0.4 | 10.2 ± 1.2 |
| This compound (10 mg/kg) | 10 | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 | 3.5 ± 0.8 |
| This compound (30 mg/kg) | 10 | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.4 ± 0.1 | 1.9 ± 0.5 |
| Scoring based on a 0-4 scale for each parameter (0=none, 4=severe). |
Table 2: Quantification of Apoptotic Cells in Lung Tissue
| Treatment Group | N | TUNEL-Positive Cells per HPF (Mean ± SD) |
| Vehicle Control | 10 | 45.2 ± 8.7 |
| This compound (10 mg/kg) | 10 | 15.6 ± 4.1 |
| This compound (30 mg/kg) | 10 | 7.3 ± 2.5 |
| HPF = High-Power Field. |
Table 3: Elastin Fiber Integrity in Aortic Tissue
| Treatment Group | N | Elastin Fiber Break Score (Mean ± SD) |
| Vehicle Control | 8 | 3.2 ± 0.6 |
| This compound (20 mg/kg) | 8 | 1.1 ± 0.3 |
| Scoring based on a 0-4 scale (0=no breaks, 4=severe fragmentation). |
Experimental Protocols
Protocol 1: Histological Analysis of Lung Injury in a Murine Model
This protocol describes the induction of acute lung injury in mice and the subsequent histological evaluation of lung tissue following treatment with this compound.
Caption: Workflow for Histological Analysis of Lung Injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) staining reagents
-
TUNEL assay kit
-
Microscope with digital camera
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least 7 days.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
-
-
Induction of Lung Injury:
-
Anesthetize mice and intratracheally instill LPS (5 mg/kg in 50 µL saline).
-
-
Tissue Collection:
-
At 24 hours post-LPS administration, euthanize mice.
-
Perform bronchoalveolar lavage (BAL) if required for parallel analysis.
-
Perfuse the pulmonary circulation with saline to remove blood.
-
-
Tissue Processing:
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Immerse the fixed lungs in formalin for 24 hours.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Staining and Analysis:
-
Cut 5 µm sections and mount on slides.
-
For general morphology, deparaffinize and stain with H&E.
-
For apoptosis detection, perform TUNEL staining according to the manufacturer's protocol.
-
Examine slides under a light microscope and score for inflammation, edema, and hemorrhage.
-
Quantify TUNEL-positive cells in multiple high-power fields.
-
Protocol 2: Histological Analysis of Elastin Integrity in Aortic Tissue
This protocol is designed to assess the protective effect of this compound on elastin fibers in a model of elastase-induced aortic damage.
Caption: Workflow for Histological Analysis of Aortic Elastin.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Porcine Pancreatic Elastase
-
4% Paraformaldehyde
-
Paraffin wax
-
Verhoeff-Van Gieson (VVG) stain kit
-
Microscope with digital camera
Procedure:
-
Tissue Preparation:
-
Euthanize rats and harvest the thoracic aorta.
-
Clean the aorta of adipose and connective tissue in cold PBS.
-
Cut the aorta into 4 mm rings.
-
-
Ex Vivo Treatment:
-
Pre-incubate aortic rings in culture medium with this compound or vehicle for 1 hour.
-
Add porcine pancreatic elastase to the medium and incubate for 4 hours to induce elastin degradation.
-
Wash the rings with PBS to stop the reaction.
-
-
Tissue Processing:
-
Fix the aortic rings in 4% paraformaldehyde for 12 hours.
-
Process and embed in paraffin.
-
-
Staining and Analysis:
-
Cut 5 µm cross-sections.
-
Stain with Verhoeff-Van Gieson to visualize elastin fibers (stain black).
-
Examine the integrity of the internal and external elastic laminae.
-
Score the degree of elastin fiber fragmentation on a semi-quantitative scale.
-
Disclaimer: this compound is a hypothetical compound for the purpose of these application notes. The protocols and data presented are representative and based on the known effects of neutrophil elastase and its inhibitors. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the inhibitor being studied.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elastase Function and Importance [sigmaaldrich.com]
- 3. Neutrophil elastase mediates acute pathogenesis and is a determinant of long-term behavioral recovery after traumatic injury to the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Elastase-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Elastase-IN-3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving solid this compound. What is the recommended solvent?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 50 mg/mL (199.73 mM).[1][2]
Q2: My this compound is not fully dissolving in DMSO, even at a concentration of 50 mg/mL. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: The supplier recommends using sonication to aid dissolution.[1]
-
Gentle Heating: Gentle warming of the solution can also help to dissolve the compound.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO for the best results.
Q3: I prepared a clear stock solution of this compound in DMSO, but it precipitated after being stored. Why did this happen and what should I do?
A3: Precipitation of a DMSO stock solution upon storage can occur for a few reasons:
-
Moisture Absorption: As mentioned, DMSO can absorb water over time, which can lead to the compound precipitating out of solution.
-
Storage Temperature: For optimal stability, stock solutions of this compound in solvent should be stored at -20°C for up to one month or -80°C for up to six months. Ensure the solution is tightly sealed to prevent moisture contamination.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also contribute to precipitation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid this.
If precipitation has occurred, you can try to redissolve the compound by gentle warming and sonication before use.
Q4: I need to prepare an aqueous working solution of this compound for my in vitro experiment, but it precipitates when I dilute my DMSO stock solution. How can I prevent this?
A4: Direct dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation for poorly water-soluble compounds. Here are some strategies to overcome this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your aqueous working solution that is as low as possible, typically less than 1%.
-
Use a Co-solvent: The principle of co-solvency involves using a water-miscible solvent to increase the solubility of a poorly soluble drug. While DMSO is the primary solvent, for aqueous dilutions, ensuring a low final concentration is key.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
Inclusion Complexes: For in vivo preparations, the use of solubilizing agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been shown to be effective. This principle of forming inclusion complexes can sometimes be adapted for in vitro use, though compatibility with your specific assay must be verified.
Q5: What are the recommended formulations for in vivo studies?
A5: For in vivo administration, two primary formulations are recommended to achieve a clear solution at a concentration of at least 5 mg/mL:
-
10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation utilizes a cyclodextrin to enhance aqueous solubility.
-
10% DMSO in 90% Corn Oil: This is a common formulation for lipophilic compounds.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Observation | Source |
| DMSO | 50 mg/mL (199.73 mM) | Clear solution (ultrasonication needed) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (19.97 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (19.97 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of solid this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 5 mg/mL Working Solution for In Vivo Use (SBE-β-CD Formulation)
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: Impact of poor solubility on experimental outcomes.
References
Technical Support Center: Preventing Degradation of Small Molecule Inhibitors in Solution
A Note on "Elastase-IN-3": As of our latest update, specific public documentation on a small molecule inhibitor designated "this compound" is not available. Therefore, this technical support center provides a comprehensive guide to preventing the degradation of novel small molecule inhibitors, with a focus on those targeting elastase, based on established principles of chemical stability and laboratory best practices. The troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity and activity of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a new small molecule inhibitor like this compound upon arrival?
A1: Upon receipt, it is crucial to adhere to the storage conditions specified on the product's technical data sheet (TDS) or Certificate of Analysis (CofA).[1] For most small molecules provided as a powder, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1] Before opening the vial, it should be centrifuged to collect all the powder at the bottom.[1] It is also advisable to allow the vial to warm to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation.[2]
Q2: I need to prepare a stock solution of my inhibitor. What is the best solvent to use and how should I store it?
A2: The choice of solvent is critical and should be based on the solubility information provided in the TDS. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic small molecules due to its excellent solubilizing properties.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C for up to a month or at -80°C for up to six months for enhanced stability.
Q3: How can I be sure my inhibitor is still active after being stored in solution?
A3: The best way to confirm the activity of your inhibitor is to perform a functional assay and compare the results with those from a freshly prepared solution or a previously validated batch. A loss of potency, indicated by a rightward shift in the IC50 curve, can suggest degradation. For a more direct assessment of chemical integrity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) can be used to detect the presence of degradation products.
Q4: What are the primary factors that can cause my inhibitor to degrade in an aqueous solution?
A4: Several factors can contribute to the degradation of a small molecule inhibitor in solution. These include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.
-
pH: The stability of a compound can be highly dependent on the pH of the solution, as both acidic and basic conditions can catalyze hydrolysis of susceptible functional groups. Most drugs are most stable between pH 4 and 8.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive molecules. Storing solutions in amber vials or in the dark is a good practice.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of certain chemical moieties.
-
Hydrolysis: The presence of water in aqueous solutions can lead to the hydrolysis of esters, amides, and other susceptible functional groups.
Troubleshooting Guide
Issue 1: I am observing a gradual loss of my inhibitor's effect in my cell-based assay over the course of the experiment.
-
Possible Cause: The inhibitor may be degrading in the culture medium at 37°C.
-
Troubleshooting Steps:
-
Assess Stability in Media: Prepare your inhibitor in the cell culture medium and incubate it at 37°C for the same duration as your experiment. At various time points, test the activity of this pre-incubated solution in a short-term functional assay. A decrease in potency over time indicates instability.
-
Replenish the Inhibitor: If the inhibitor is found to be unstable over long incubation periods, consider replenishing the compound by performing partial media changes with freshly diluted inhibitor during the experiment.
-
Use a More Stable Analog (if available): If instability is a significant issue, you may need to consider if more stable structural analogs of the inhibitor are available.
-
Issue 2: My inhibitor solution appears cloudy or has visible precipitate after dilution into my aqueous experimental buffer.
-
Possible Cause: The inhibitor has low aqueous solubility and is precipitating out of solution upon dilution from the organic stock.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system and on the solubility of your compound.
-
Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can improve solubility. The addition of solubilizing agents or excipients, such as cyclodextrins or non-ionic detergents (e.g., Tween® 80), can also be explored, but these must be tested for compatibility with your assay.
-
Sonication/Vortexing: Gentle sonication or vortexing after dilution can sometimes help to dissolve small precipitates, but this may not be a long-term solution if the compound is inherently insoluble.
-
Factors Affecting Small Molecule Inhibitor Stability
| Factor | Condition | Potential Effect on Stability | Mitigation Strategy |
| Temperature | Elevated (e.g., 37°C or room temp) | Increased rate of hydrolysis, oxidation, and other degradation reactions. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment. |
| pH | Highly acidic or alkaline | Catalysis of hydrolytic degradation of functional groups like esters and amides. | Maintain the pH of the solution within a range where the compound is known to be stable (typically pH 4-8). |
| Light | Exposure to UV or ambient light | Photodegradation of light-sensitive compounds. | Store solutions in amber vials or wrap vials in aluminum foil. Avoid prolonged exposure to direct light during experiments. |
| Solvent | Aqueous buffers | Can lead to hydrolysis of susceptible compounds. | Prepare fresh aqueous dilutions for each experiment. For long-term storage, use a non-aqueous, aprotic solvent like DMSO. |
| Freeze-Thaw Cycles | Repeated freezing and thawing | Can cause precipitation and degradation of some compounds. | Aliquot stock solutions into single-use volumes. |
| Humidity | High humidity | Can lead to hydrolysis of solid compounds if not stored properly. | Store solid compounds in a desiccator or in a controlled low-humidity environment. |
Experimental Protocol: Assessing Inhibitor Stability in Solution
This protocol outlines a general method for evaluating the stability of a small molecule inhibitor in a specific aqueous solution using HPLC-MS.
1. Materials:
-
Small molecule inhibitor (e.g., this compound)
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
2. Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Test Solution: Dilute the stock solution into the aqueous experimental buffer to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction by adding an equal volume of a strong organic solvent like acetonitrile and store at -80°C until analysis. This will serve as the baseline control.
-
Incubate Test Solution: Incubate the remaining test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots of the test solution and process them in the same way as the T=0 sample.
-
HPLC-MS Analysis:
-
Analyze all samples by HPLC-MS. The HPLC method should be capable of separating the parent inhibitor from potential degradation products.
-
Monitor the peak area of the parent inhibitor at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the parent inhibitor at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent inhibitor versus time. A significant decrease in the percentage of the parent compound over time indicates instability under the tested conditions.
-
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Elastase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Elastase-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily described as an inhibitor of elastase from the bacterium Pseudomonas aeruginosa.[1][2] However, a significant reported activity of this compound is the inhibition of the Pseudomonas aeruginosa quorum sensing (QS) system by targeting the LasR protein.[1][3]
Q2: What are the known on-target and off-target activities of this compound?
A2: The intended "on-target" activity of this compound is the inhibition of Pseudomonas aeruginosa elastase.[1] A significant "off-target" activity is the inhibition of the LasR protein, a key regulator of the quorum sensing system in Pseudomonas aeruginosa. The binding affinity (KD) for LasR has been reported as 7.04 µM.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results could be due to a variety of factors. One primary consideration should be the dual activity of this compound as both an elastase inhibitor and a quorum sensing inhibitor. Depending on your experimental system, the observed phenotype might be a composite of these two effects. It is also crucial to ensure proper handling and storage of the compound to maintain its stability and activity.
Q4: How can I be sure that the observed effect in my experiment is due to elastase inhibition and not an off-target effect?
A4: To confirm that your observed phenotype is due to elastase inhibition, several control experiments are recommended. These include using an alternative, structurally different elastase inhibitor to see if it recapitulates the phenotype. Additionally, a rescue experiment could be performed where the downstream effects of elastase activity are restored. In the context of Pseudomonas aeruginosa, it is also advisable to use a LasR-deficient mutant strain to assess the impact of this compound in the absence of its known off-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected phenotype observed in Pseudomonas aeruginosa cultures. | The observed effect may be due to the inhibition of the LasR-mediated quorum sensing system rather than, or in addition to, elastase inhibition. | 1. Test this compound in a lasR mutant strain of P. aeruginosa to see if the phenotype persists. 2. Use a known quorum sensing inhibitor as a positive control. 3. Measure the expression of LasR-regulated genes in the presence of this compound. |
| Lack of effect in a mammalian cell-based assay. | This compound is reported to be an inhibitor of Pseudomonas aeruginosa elastase. Its efficacy against human neutrophil elastase or other mammalian proteases has not been widely reported. | 1. Confirm the expression and activity of the target elastase in your cell line. 2. Consider using an elastase inhibitor with known potency against mammalian elastases. |
| High background or variable results in in vitro elastase activity assays. | This could be due to compound precipitation, interference with the assay readout, or instability of the compound in the assay buffer. | 1. Check the solubility of this compound in your assay buffer. 2. Run a control with the compound and the detection reagents in the absence of the enzyme to check for assay interference. 3. Ensure consistent incubation times and temperatures. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Target | Reported Activity | Value | Notes |
| Pseudomonas aeruginosa Elastase | Inhibition | IC50 not reported | Described as an inhibitor with the strongest effect on elastase production among tested virulence factors. |
| LasR protein (P. aeruginosa) | Binding Affinity (KD) | 7.04 µM | Indicates a significant off-target interaction. |
Key Experimental Protocols
Protocol 1: In Vitro Elastase Inhibition Assay (Fluorometric)
This protocol is a general method to determine the in vitro inhibitory activity of this compound against a purified elastase.
Materials:
-
Purified elastase (e.g., from Pseudomonas aeruginosa or human neutrophils)
-
This compound
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add a fixed amount of purified elastase to each well of the 96-well plate.
-
Add the different concentrations of this compound or vehicle control to the wells containing the enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic elastase substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on P. aeruginosa Quorum Sensing
This protocol outlines a method to evaluate the impact of this compound on the LasR-mediated quorum sensing system.
Materials:
-
Pseudomonas aeruginosa wild-type strain (e.g., PAO1)
-
Pseudomonas aeruginosa lasR mutant strain
-
Luria-Bertani (LB) broth
-
This compound
-
Reporter strain for quorum sensing (e.g., carrying a lasB-lacZ fusion) or a method to measure a quorum sensing-regulated virulence factor (e.g., pyocyanin production).
-
Spectrophotometer and appropriate plates/tubes for culture.
Procedure:
-
Grow overnight cultures of wild-type P. aeruginosa and the lasR mutant.
-
Inoculate fresh LB broth with the overnight cultures to a starting OD600 of ~0.05.
-
Add different concentrations of this compound (and a vehicle control) to the cultures.
-
Incubate the cultures with shaking at 37°C for a specified period (e.g., 18-24 hours).
-
Measure the optical density (OD600) of the cultures to assess bacterial growth.
-
Quantify the expression of the quorum sensing reporter (e.g., by measuring β-galactosidase activity) or the production of a quorum sensing-regulated virulence factor (e.g., pyocyanin extraction and measurement at OD520).
-
Compare the effect of this compound on the wild-type and lasR mutant strains. A significantly reduced effect in the lasR mutant would suggest that the compound's activity is at least partially mediated through LasR.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Workflow for validating this compound activity.
References
Interpreting unexpected results in elastase inhibition assays
Welcome to the technical support center for elastase inhibition assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected results from their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during elastase inhibition assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why is there high background noise in my assay?
High background noise can obscure the signal from elastase activity, making it difficult to accurately determine inhibition.
-
Potential Cause 1: Substrate Instability. The substrate may be degrading spontaneously, not due to enzymatic activity.
-
Solution: Run a "substrate only" control (substrate in assay buffer without the enzyme). If you observe an increase in signal over time, your substrate may be unstable in the assay buffer or sensitive to light. Consider preparing fresh substrate or protecting your plate from light.
-
-
Potential Cause 2: Contaminated Reagents. Reagents, including the buffer or the enzyme preparation itself, may be contaminated with other proteases.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and aliquot them to avoid repeated freeze-thaw cycles.[1]
-
-
Potential Cause 3: Autohydrolysis of Substrate. Some chromogenic or fluorogenic substrates can spontaneously hydrolyze over time, especially at non-optimal pH or temperature.
-
Solution: Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability.[2] Run the assay at the recommended temperature and within the linear range of the reaction.
-
Q2: My positive control inhibitor shows no or very low inhibition. What could be wrong?
Failure of the positive control indicates a fundamental problem with the assay setup.
-
Potential Cause 1: Inactive Inhibitor. The positive control inhibitor may have degraded.
-
Potential Cause 2: Incorrect Inhibitor Concentration. The concentration of the positive control inhibitor may be too low to effectively inhibit the enzyme under your assay conditions.
-
Solution: Verify the calculations for your inhibitor dilutions. It may be necessary to perform a dose-response curve for the positive control to determine its IC50 value in your specific assay system.
-
-
Potential Cause 3: Inappropriate Inhibitor for the Elastase Type. Different types of elastase (e.g., pancreatic vs. neutrophil) have different inhibitor specificities.[2]
-
Solution: Confirm that your positive control inhibitor is effective against the specific type of elastase you are using.
-
Q3: I am observing an apparent increase in elastase activity in the presence of my test compound. What does this mean?
This is a common artifact that can be misleading.
-
Potential Cause 1: Compound Interference with Detection. The test compound itself may be colored (in a colorimetric assay) or fluorescent (in a fluorometric assay) at the detection wavelength.
-
Solution: Run a control containing the test compound and the substrate, but no enzyme. Also, run a control with just the test compound in the assay buffer. This will help you determine if the compound itself is contributing to the signal. If so, you will need to subtract this background signal from your measurements.
-
-
Potential Cause 2: Compound-Induced Enzyme Activation. While less common, some compounds can act as allosteric activators of enzymes.
-
Solution: To investigate this possibility, perform detailed kinetic studies. This is a complex phenomenon and may require specialized biochemical investigation.
-
-
Potential Cause 3: Compound Precipitation. The compound may precipitate in the assay well, causing light scattering that can be misinterpreted as an increase in absorbance or fluorescence.
-
Solution: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance at a wavelength where none of the assay components absorb (e.g., 600 nm) to check for turbidity. If precipitation is an issue, you may need to adjust the compound concentration or the solvent used.
-
Q4: My results are not reproducible. What are the likely sources of variability?
Lack of reproducibility can stem from several factors.
-
Potential Cause 1: Inconsistent Pipetting. Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each reagent and sample. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously.
-
-
Potential Cause 2: Temperature Fluctuations. Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
-
-
Potential Cause 3: Edge Effects in the Microplate. The outer wells of a microplate can be more susceptible to temperature and evaporation effects, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for your samples. Instead, fill them with buffer or water to create a more uniform environment.
-
-
Potential Cause 4: Variation in Enzyme Activity. The specific activity of the elastase enzyme can vary between batches or with storage time.
-
Solution: Always note the lot number of your enzyme. It is good practice to run a standard curve or a reference inhibitor with each new batch of enzyme to ensure consistency. Prepare fresh enzyme solutions when possible, as freezing can decrease activity.
-
Experimental Protocols
Below are detailed methodologies for common elastase inhibition assays.
Colorimetric Elastase Inhibition Assay Protocol
This protocol is adapted from standard procedures for measuring elastase activity using a chromogenic substrate.
Materials:
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or similar chromogenic substrate
-
Trizma base or Tris-HCl buffer
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., PMSF)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Prepare Elastase Solution: Prepare a working solution of elastase in the assay buffer at a final concentration of 10 µg/mL. Keep the solution on ice.
-
Prepare Substrate Solution: Prepare a 0.8 mM solution of SANA in the assay buffer.
-
Prepare Test Compounds and Controls:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions at concentrations 10-fold higher than the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a positive control inhibitor solution (e.g., 10 µM Sivelestat).
-
Prepare a vehicle control containing the same concentration of solvent as the test compounds.
-
-
Assay Setup (in triplicate):
-
Add 20 µL of the test compound, positive control, or vehicle control to the appropriate wells of a 96-well plate.
-
Add 160 µL of the elastase working solution to all wells except the blank.
-
Add 180 µL of assay buffer to the blank wells.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Initiate the Reaction: Add 20 µL of the SANA substrate solution to all wells.
-
Measure Absorbance: Immediately begin reading the absorbance at 410 nm every minute for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Fluorometric Elastase Inhibition Assay Protocol
This protocol is based on commercially available kits that utilize a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer
-
Test compounds
-
Positive control inhibitor (e.g., Sivelestat)
-
White or black 96-well microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 400/505 nm)
Procedure:
-
Prepare Reagents: Allow all kit components to thaw and come to room temperature.
-
Prepare Elastase Solution: Dilute the elastase stock solution in assay buffer to the desired working concentration (e.g., 0.25 ng/µl). Keep on ice.
-
Prepare Test Compounds and Controls:
-
Prepare serial dilutions of your test compounds at a concentration 4-10 times higher than the final desired concentration.
-
Prepare a positive control inhibitor and a vehicle control.
-
-
Assay Setup:
-
Add 25 µL of diluted test compounds, inhibitor control, or enzyme control (assay buffer) to the wells of a white 96-well plate.
-
Add 50 µL of the diluted elastase solution to each well, except for the background control wells.
-
Mix well and incubate for 5-30 minutes at 37°C, protected from light.
-
-
Prepare Reaction Mix: Prepare a reaction mix containing the fluorogenic substrate diluted in assay buffer.
-
Initiate the Reaction: Add 25 µL of the reaction mix to each well.
-
Measure Fluorescence: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percent inhibition as described for the colorimetric assay.
-
Data Presentation
Table 1: Typical Reagent Concentrations for Elastase Inhibition Assays
| Reagent | Colorimetric Assay | Fluorometric Assay | Reference |
| Elastase (HNE) | 10 µg/mL | 0.25 ng/µL | |
| Substrate (SANA) | 0.29 - 0.8 mM | N/A | |
| Substrate (Fluorogenic) | N/A | Varies by kit | |
| Positive Control (Sivelestat) | N/A | 10 µM | |
| Positive Control (PMSF) | ~24 µL of stock | N/A | |
| Incubation Time (Pre-incubation) | 20 min | 5 - 30 min | |
| Incubation Time (Reaction) | ~5 - 30 min | 30 - 60 min | |
| Detection Wavelength | 410 nm | Ex: 400 nm, Em: 505 nm |
Visualizations
Elastase Inhibition Assay Workflow
Caption: A flowchart illustrating the key steps in a typical elastase inhibition assay.
Mechanism of Elastase Inhibition
Caption: Diagram showing how a competitive inhibitor prevents substrate binding to elastase.
References
Technical Support Center: Optimizing Elastase Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their elastase activity assays, with a focus on the characterization of inhibitors like Elastase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the colorimetric elastase activity assay?
A1: The most common colorimetric assay for elastase activity utilizes a synthetic peptide substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA). Elastase cleaves this substrate, releasing p-nitroaniline (pNA), which is a yellow-colored compound. The rate of pNA formation, which can be measured spectrophotometrically at 410 nm, is directly proportional to the elastase activity.[1]
Q2: What are the critical reagents and their recommended concentrations for an elastase inhibitor assay?
A2: A typical elastase inhibitor assay requires a buffer, the elastase enzyme, a substrate, and the inhibitor being tested. The table below summarizes the recommended starting concentrations for these reagents.
| Reagent | Recommended Starting Concentration | Notes |
| Tris-HCl Buffer | 100 mM, pH 8.0 | The optimal pH for porcine pancreatic elastase is around 8.0 to 8.5.[1][2] |
| Porcine Pancreatic Elastase (PPE) | 0.2–0.5 units/mL | This concentration should be optimized to yield a linear reaction rate for the duration of the assay. |
| Suc-Ala-Ala-Ala-pNA | 0.29 mM (in a 3 mL reaction) | The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitor screening. |
| Elastase Inhibitor (e.g., this compound) | Variable | The concentration range should span the expected IC50 value of the inhibitor. |
Q3: How should I prepare my reagents for the assay?
A3: Proper reagent preparation is crucial for reproducible results.
-
Buffer: Prepare a 100 mM Tris-HCl solution and adjust the pH to 8.0 at 25°C.
-
Substrate Solution: Dissolve N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer to a stock concentration of 2 mg/mL (approximately 4.4 mM).
-
Enzyme Solution: Immediately before use, dilute the elastase stock in cold (2–8°C) buffer to the desired working concentration.
-
Inhibitor (this compound) Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Further dilutions should be made in the assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit enzyme activity.
Experimental Protocols
Standard Elastase Activity Assay Protocol
This protocol is designed for a standard spectrophotometric assay using Suc-Ala-Ala-Ala-pNA as the substrate.
Methodology:
-
Set up a spectrophotometer to measure absorbance at 410 nm and maintain the temperature at 25°C.
-
In a cuvette, combine the following reagents in the specified order:
-
2.7 mL of 100 mM Tris-HCl, pH 8.0
-
0.1 mL of the elastase enzyme solution
-
-
Mix the solution and incubate for 4-5 minutes to allow for temperature equilibration.
-
To initiate the reaction, add 0.2 mL of the substrate solution and mix immediately.
-
Record the increase in absorbance at 410 nm for 3-5 minutes, ensuring you capture the initial linear phase of the reaction.
-
Calculate the rate of reaction (ΔA410/minute) from the linear portion of the curve.
Experimental Workflow for Elastase Activity Assay
Caption: Workflow for a typical elastase inhibitor assay.
Troubleshooting Guides
Problem 1: No or very low elastase activity detected.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the cause.
Troubleshooting Workflow: No/Low Enzyme Activity
Caption: Troubleshooting guide for low or no elastase activity.
Potential Causes and Solutions:
-
Incorrect Reagent Preparation:
-
Cause: Errors in buffer pH, or incorrect concentrations of enzyme or substrate.
-
Solution: Prepare fresh reagents and double-check all calculations. Ensure the buffer pH is optimal for elastase activity (typically pH 8.0).
-
-
Enzyme Inactivity:
-
Cause: The elastase may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
-
-
Substrate Degradation:
-
Cause: The substrate may have degraded over time.
-
Solution: Prepare a fresh solution of Suc-Ala-Ala-Ala-pNA.
-
-
Presence of an Inhibitor:
-
Cause: A component in your reaction mixture may be inhibiting the enzyme. For example, high concentrations of DMSO can inhibit some enzymes.
-
Solution: Run a control reaction without the inhibitor to confirm baseline enzyme activity. Keep the final concentration of organic solvents to a minimum (typically <1%).
-
Problem 2: High background signal in the absence of enzyme.
A high background can mask the true enzyme activity.
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting guide for high background signal.
Potential Causes and Solutions:
-
Substrate Instability:
-
Cause: The Suc-Ala-Ala-Ala-pNA substrate may be undergoing spontaneous hydrolysis.
-
Solution: Prepare the substrate solution fresh before each experiment.
-
-
Contaminated Reagents:
-
Cause: The buffer or other reagents may be contaminated with a substance that absorbs at 410 nm or with another protease.
-
Solution: Use fresh, high-purity water and reagents.
-
-
Incorrect Blanking:
-
Cause: The spectrophotometer may not be properly blanked.
-
Solution: Ensure you are using a proper blank that contains all reaction components except the enzyme.
-
Problem 3: Non-linear reaction progress curves.
The initial phase of the reaction should be linear.
Potential Causes and Solutions:
-
Substrate Depletion:
-
Cause: If the enzyme concentration is too high, the substrate will be rapidly consumed, leading to a decrease in the reaction rate.
-
Solution: Reduce the enzyme concentration to ensure that less than 10% of the substrate is consumed during the measurement period.
-
-
Enzyme Instability:
-
Cause: The elastase may be unstable under the assay conditions.
-
Solution: Check the stability of the enzyme in the assay buffer over the time course of the experiment.
-
-
Inhibitor Effects:
-
Cause: For time-dependent inhibitors, the rate of inhibition may change over time, leading to non-linear kinetics.
-
Solution: Pre-incubate the enzyme and inhibitor for various times before adding the substrate to assess time-dependent inhibition.
-
By systematically addressing these common issues, researchers can achieve reliable and reproducible results in their elastase inhibitor assays.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Elastase Inhibitors
Welcome to the technical support center for researchers utilizing elastase inhibitors in their experiments. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to batch-to-batch variability of potent and specific elastase inhibitors. Consistent inhibitor performance is critical for reproducible experimental results, and this resource is designed to help you identify and resolve potential issues arising from different manufacturing lots of your elastase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My new batch of elastase inhibitor shows significantly lower potency than the previous one. What could be the cause?
A1: A decrease in potency is a common indicator of batch-to-batch variability. Several factors could contribute to this issue:
-
Purity Differences: The new batch may have a lower percentage of the active compound due to residual starting materials, byproducts from synthesis, or degradation products.
-
Presence of Impurities: Certain impurities can interfere with the inhibitor's binding to elastase, even at low concentrations.
-
Solubility Issues: The physical properties of the new batch, such as crystallinity or salt form, might differ, affecting its solubility in your assay buffer. Poor solubility can lead to a lower effective concentration of the inhibitor.[1]
-
Incorrect Quantification: There might be an error in the stated concentration of the supplied solution or in the weighing of the powdered compound.
Q2: I'm observing unexpected off-target effects with a new batch of the inhibitor. Why is this happening?
A2: Unexpected off-target effects can arise from impurities in the new batch that have their own biological activities.[1] It is also possible that the new batch contains a different isomeric ratio of the compound, with some isomers having different target profiles.
Q3: How can I proactively test a new batch of elastase inhibitor to ensure its quality before starting my main experiments?
A3: It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC experiments include:
-
Purity and Identity Verification: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the purity and identity of the compound.[2][3]
-
Potency Determination: Perform an in vitro elastase activity assay to determine the IC50 (half-maximal inhibitory concentration) of the new batch. This value should be compared to the IC50 of a previously validated, "gold-standard" batch.
-
Solubility Test: Visually inspect the solubility of the compound in your experimental buffer at the desired concentration.
Q4: What should I do if I confirm that a new batch of inhibitor is less potent?
A4: If you confirm lower potency, you can adjust the concentration of the inhibitor used in your experiments to achieve the desired biological effect. However, be cautious, as increasing the concentration may also amplify any off-target effects of impurities. The best course of action is to contact the supplier with your QC data and request a replacement batch.
Quality Control and Troubleshooting
Summary of Key Quality Control Parameters
To ensure consistency across different batches of your elastase inhibitor, it is crucial to verify several key parameters. The following table summarizes these parameters and their typical acceptance criteria.
| Parameter | Method | Typical Acceptance Criteria | Purpose |
| Identity | LC-MS | Measured mass matches the expected mass ± 0.5 Da | Confirms the correct compound is present. |
| Purity | HPLC-UV (254 nm) | ≥ 95% | Ensures the sample is free from significant impurities.[2] |
| Potency (IC50) | In vitro Elastase Activity Assay | Within 2-fold of the reference batch | Verifies the biological activity of the inhibitor. |
| Solubility | Visual Inspection | Clear solution at the highest working concentration | Ensures the inhibitor is fully dissolved for accurate dosing. |
Experimental Protocol: In Vitro Elastase Activity Assay
This protocol describes a fluorometric assay to determine the IC50 of an elastase inhibitor. The assay measures the cleavage of a fluorogenic elastase substrate, where the resulting fluorescence is proportional to elastase activity.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic Elastase Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the elastase inhibitor in Assay Buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
-
Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of the serially diluted inhibitor or vehicle control.
-
25 µL of the diluted HNE solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic elastase substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Guides
Troubleshooting Workflow for Batch-to-Batch Variability
The following diagram outlines a logical workflow to follow when you suspect batch-to-batch variability with your elastase inhibitor.
Caption: A flowchart for troubleshooting batch-to-batch variability.
Simplified Elastase Signaling Pathway Context
Elastase is a serine protease that can degrade extracellular matrix proteins, leading to tissue damage. Understanding its role can provide context for your inhibition studies.
Caption: The role of elastase in tissue degradation and its inhibition.
References
How to control for solvent effects of Elastase-IN-3 stock solution
Technical Support Center: Elastase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information will help you effectively control for solvent effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 50 mg/mL (199.73 mM), though ultrasonic assistance may be needed to achieve complete dissolution.[1] It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact the solubility of the compound.[2]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo administration, this compound can be formulated in a vehicle containing a combination of solvents to ensure solubility and biocompatibility. A common method involves first dissolving the compound in a small amount of DMSO and then diluting it with a suitable vehicle. Two suggested vehicle formulations are:
-
10% DMSO in 90% (20% SBE-β-CD in saline): This formulation can achieve a solubility of at least 5 mg/mL (19.97 mM).[1]
-
10% DMSO in 90% corn oil: This also provides a solubility of at least 5 mg/mL (19.97 mM).
Q3: Why is it important to include a vehicle control in my experiments?
A3: A vehicle control is essential in both in vitro and in vivo experiments to distinguish the pharmacological effects of this compound from any biological effects of the solvent system itself. Solvents, even at low concentrations, can have independent effects on cells or organisms, including cytotoxicity, altered gene expression, or off-target effects. The vehicle control group receives the same solvent mixture at the same final concentration as the experimental group, but without the dissolved this compound. This allows for the accurate attribution of any observed effects to the inhibitor.
Q4: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A4: The maximum tolerated concentration of DMSO varies depending on the cell type and the duration of the experiment. Generally, for most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe and is unlikely to cause significant cytotoxicity. However, it is always best practice to perform a vehicle toxicity test to determine the optimal concentration for your specific experimental setup.
Q5: How should I control for solvent effects when testing a serial dilution of this compound?
A5: When preparing a serial dilution of this compound, it is critical to maintain a constant concentration of the solvent (e.g., DMSO) across all dilutions. This is achieved by first preparing the highest concentration of the inhibitor in the solvent and then performing the serial dilutions in the assay medium. A separate vehicle control with the same final solvent concentration should be included for comparison.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration of the inhibitor in the assay medium may be too high, or the final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution. You may need to optimize this, but aim to keep it below cytotoxic levels (typically <0.5%).2. Consider using a different vehicle system, such as one containing solubilizing agents like SBE-β-CD for in vivo studies.3. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution. |
| Inconsistent results between experiments. | 1. Variability in the preparation of the this compound stock solution.2. Inconsistent final solvent concentration across wells or experiments.3. Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound for each experiment or use aliquots from a single, well-characterized stock stored at -80°C for up to 6 months.2. Carefully control the final solvent concentration in all experimental and control wells.3. Store the stock solution under nitrogen at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). |
| High background signal or unexpected effects in the vehicle control group. | The solvent itself is exerting a biological effect at the concentration used. | 1. Perform a dose-response experiment with the vehicle alone to determine a no-effect concentration.2. Reduce the final concentration of the solvent in your assay.3. If possible, consider alternative solvents that may be less disruptive to your experimental system. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | 250.34 g/mol | |
| Solubility in DMSO (in vitro) | 50 mg/mL (199.73 mM) | |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in saline) (in vivo) | ≥ 5 mg/mL (19.97 mM) | |
| Solubility in 10% DMSO / 90% corn oil (in vivo) | ≥ 5 mg/mL (19.97 mM) | |
| Recommended long-term stock solution storage | -80°C for up to 6 months (under nitrogen) | |
| Recommended short-term stock solution storage | -20°C for up to 1 month (under nitrogen) |
Experimental Protocols
Protocol: Vehicle Control Experiment for an In Vitro Elastase Activity Assay
This protocol describes how to properly control for the effects of the solvent when testing the inhibitory activity of this compound on elastase.
Materials:
-
This compound
-
High-purity DMSO
-
Elastase enzyme
-
Elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.
-
-
Prepare Working Solutions:
-
Inhibitor dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the experiment. Ensure that the final DMSO concentration in each dilution is the same.
-
Vehicle control: Prepare a solution containing the same final concentration of DMSO as the inhibitor dilutions, but without this compound. For example, if the final DMSO concentration in the inhibitor wells is 0.5%, the vehicle control should also contain 0.5% DMSO in assay buffer.
-
Positive control: Prepare a solution with the elastase enzyme but without any inhibitor or DMSO.
-
Blank: Prepare wells containing only the assay buffer and substrate to measure background absorbance.
-
-
Assay Protocol:
-
To the appropriate wells of the 96-well plate, add:
-
Test wells: this compound dilutions.
-
Vehicle control wells: Vehicle control solution.
-
Positive control wells: Assay buffer.
-
-
Add the elastase enzyme to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the elastase substrate to all wells.
-
Immediately measure the absorbance (or fluorescence, depending on the substrate) over time using a microplate reader.
-
-
Data Analysis:
-
Subtract the rate of the blank from all other readings.
-
Compare the rate of the vehicle control to the positive control to determine if the solvent has any effect on enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for controlling solvent effects in an in vitro elastase inhibition assay.
References
Technical Support Center: Neutrophil elastase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neutrophil elastase (NE) activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during neutrophil elastase activity assays, providing potential causes and solutions in a question-and-answer format.
Question: Why is there no or very low signal in my assay?
Answer: Low or absent signal can stem from several factors related to reagents, instrument settings, or the experimental procedure.
-
Reagent Preparation and Storage: Ensure the assay buffer was brought to room temperature before use.[1][2] Reconstituted enzyme standards should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3]
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorogenic substrate used (e.g., Ex/Em = 380/500 nm for AFC-based substrates).[1]
-
Procedural Errors: Carefully review the protocol to ensure no steps were omitted.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme standard to test for activity.
Question: What could be causing erratic or highly variable readings between replicate wells?
Answer: Inconsistent readings are often due to issues with sample preparation, pipetting, or mixing.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the small volumes of enzyme and substrate.
-
Inadequate Mixing: Mix the contents of the wells thoroughly after adding the substrate. Avoid introducing bubbles.
-
Sample Buffer Incompatibility: If samples are prepared in a different buffer than the one provided in the kit, it may interfere with the assay. It is recommended to use the provided assay buffer for sample dilution.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature (e.g., 37°C) during the kinetic read.
Question: My sample readings are higher than the highest point on my standard curve. What should I do?
Answer: This indicates that the concentration of active neutrophil elastase in your sample is too high for the linear range of the assay.
-
Sample Dilution: Dilute your samples in the assay buffer and re-run the assay. The dilution factor will then need to be accounted for in the final concentration calculation.
Question: Why is the background fluorescence in my blank wells high?
Answer: High background can be caused by several factors.
-
Substrate Degradation: The fluorogenic substrate may have degraded due to improper storage (e.g., exposure to light). Store the substrate protected from light.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated. Use fresh, sterile reagents.
-
Plate Type: Using a plate type other than a black, flat-bottom 96-well microplate can lead to high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the difference between measuring neutrophil elastase activity and total neutrophil elastase protein?
A1: An activity assay measures the catalytic function of the enzyme, specifically its ability to cleave a substrate. This reflects the amount of active, uninhibited enzyme present. In contrast, methods like Western Blot or ELISA measure the total amount of neutrophil elastase protein, regardless of whether it is in its active form, an inactive zymogen, or bound to an endogenous inhibitor like α1-antitrypsin. Therefore, a sample can have a high total protein level but low enzymatic activity.
Q2: What are the most common types of substrates used in neutrophil elastase activity assays?
A2: The most common substrates are small, synthetic peptides coupled to a reporter molecule.
-
Fluorogenic Substrates: These substrates, such as N-methoxy-succinyl-Ala-Ala-Pro-Val-AMC, release a fluorescent molecule (AMC) upon cleavage by neutrophil elastase. This allows for a highly sensitive, real-time measurement of enzyme activity.
-
Chromogenic Substrates: Substrates like N-methoxy-succinyl-Ala-Ala-Pro-Val-pNA release a colored product (p-nitroaniline) that can be measured by absorbance.
Q3: Can other proteases in my sample interfere with the assay?
A3: While many synthetic substrates are designed to be highly specific for neutrophil elastase, there is a possibility of cleavage by other proteases, especially in complex biological samples. To ensure specificity, it is recommended to include a control with a specific neutrophil elastase inhibitor.
Q4: How should I prepare my biological samples for the assay?
A4: Sample preparation depends on the sample type.
-
Plasma and Blood: These samples can often be tested directly after dilution in the assay buffer.
-
Cell Lysates: Cells should be lysed in an appropriate buffer, and the total protein concentration should be determined to ensure equal loading.
-
Sputum: Sputum samples require processing to dissolve the mucus before the assay can be performed.
-
Leukocyte Stimulation: To study the release of elastase from neutrophils, it is recommended to first isolate leukocytes from whole blood by lysing the red blood cells.
Q5: What is the importance of running the assay in kinetic mode?
A5: Measuring the fluorescence in kinetic mode allows you to monitor the rate of the reaction over time. This is crucial for selecting two time points within the linear range of the reaction to accurately calculate the enzyme activity (Vmax).
Experimental Protocols
Fluorometric Neutrophil Elastase Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE) Standard
-
Fluorogenic Substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
-
Samples (e.g., cell lysates, plasma)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Reconstitute the HNE standard and substrate according to the manufacturer's instructions. Aliquot and store at -80°C and -20°C, respectively, protected from light.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the HNE standard in the assay buffer. A typical range might be from 0 to 25 ng/well.
-
Add 50 µL of each standard dilution to separate wells of the microplate.
-
Include a "blank" well containing 50 µL of assay buffer only.
-
-
Sample Preparation:
-
Dilute biological samples in the assay buffer to ensure the readings fall within the linear range of the standard curve.
-
Add 50 µL of each diluted sample to separate wells.
-
-
Substrate Addition:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add 50 µL of the substrate working solution to all wells (standards, samples, and blank), bringing the total volume to 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 10-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex = 380 nm, Em = 500 nm).
-
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the reaction plot.
-
Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min).
-
Subtract the Vmax of the blank from all other readings.
-
Plot the Vmax of the HNE standards against their known concentrations to generate a standard curve.
-
Determine the concentration of active NE in the samples by interpolating their Vmax values from the standard curve. Remember to multiply by the sample dilution factor.
-
Visualizations
Experimental Workflow for Neutrophil Elastase Activity Assay
Caption: Workflow for a fluorometric neutrophil elastase activity assay.
Troubleshooting Logic for Low/No Signal
Caption: Troubleshooting flowchart for low or no signal in NE assays.
Data Summary
| Parameter | Fluorogenic Assay | Colorimetric Assay |
| Principle | Enzymatic cleavage releases a fluorescent molecule (e.g., AMC, R110). | Enzymatic cleavage releases a colored molecule (e.g., p-nitroaniline). |
| Detection | Fluorescence (Ex/Em varies by substrate, e.g., 380/500 nm). | Absorbance. |
| Sensitivity | High (can detect as low as 1 ng of NE). | Moderate. |
| Mode | Typically kinetic. | Can be endpoint or kinetic. |
| Common Substrates | Suc-Ala-Ala-Pro-Val-AMC, (Z-Ala-Ala-Ala-Ala)2Rh110. | MeOSuc-Ala-Ala-Pro-Val-pNA. |
| Advantages | High sensitivity, real-time measurement. | Simpler instrumentation (absorbance reader). |
| Disadvantages | Requires a fluorescence plate reader, potential for background fluorescence. | Lower sensitivity compared to fluorogenic assays. |
References
Validation & Comparative
A Comparative Guide to Elastase Inhibitors: Sivelestat vs. Elastase-IN-3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and mechanisms of two distinct elastase inhibitors: Sivelestat and Elastase-IN-3. This document outlines their differing targets, summarizes available quantitative data, details experimental protocols for efficacy evaluation, and visualizes key biological pathways and workflows.
Introduction
Elastases are a class of proteases that break down elastin, a critical protein for the elasticity of connective tissues. While essential for processes like wound healing, unregulated elastase activity, particularly from neutrophils, is implicated in the pathology of numerous inflammatory diseases. Consequently, the development of elastase inhibitors is a significant area of therapeutic research. This guide focuses on a comparative analysis of Sivelestat, a drug used clinically for acute lung injury, and this compound, a compound identified as an inhibitor of bacterial elastase.
Executive Summary
A pivotal distinction between the two compounds is their target specificity. Sivelestat is a selective, competitive inhibitor of human neutrophil elastase , a key mediator of tissue damage in inflammatory conditions like acute respiratory distress syndrome (ARDS). In contrast, This compound is an inhibitor of elastase from the bacterium Pseudomonas aeruginosa . It functions by targeting the LasR protein, a key component of the bacterial quorum-sensing system, which regulates virulence factor production, including elastase. This fundamental difference in their targets dictates their distinct therapeutic applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Sivelestat and this compound, highlighting their distinct biochemical and pharmacological profiles.
Table 1: In Vitro Inhibitory Activity
| Parameter | Sivelestat | This compound | Assay Conditions | Reference |
| Target Enzyme | Human Neutrophil Elastase | Pseudomonas aeruginosa LasR protein (indirectly inhibiting elastase) | - | [1] |
| IC50 | 44 nM | Not Applicable | Human leukocyte elastase, competitive inhibition | [1][2][3] |
| Ki | 200 nM | Not Applicable | Human neutrophil elastase | [1] |
| KD | Not Reported | 7.04 µM | Binding to LasR protein |
Table 2: In Vivo Efficacy Data
| Animal Model | Condition | Sivelestat Dosage & Administration | Key Findings | Reference |
| Hamster | Human Neutrophil Elastase-Induced Lung Hemorrhage | 0.021-2.1 mg/kg, intratracheal | Suppressed lung hemorrhage (ID50 = 82 µg/kg) | |
| Guinea Pig | Human Neutrophil Elastase-Induced Skin Capillary Permeability | Intravenous | Increased skin capillary permeability (ID50 = 9.6 mg/kg) | |
| Rat | Hemorrhagic Shock-Induced Lung Injury | 10 mg/kg, intravenous infusion | Ameliorated lung injury, reduced histological damage | |
| Rat | Ischemia-Reperfusion Injury in Bladder | 15, 60 mg/kg, intraperitoneal | Prevented injury | |
| Mouse | Imiquimod-Induced Psoriasis | 1% topical cream/ointment | Reduced skin lesions, epidermal thickness, and T-lymphocyte infiltration | |
| Mouse | Bleomycin/LPS-Induced Acute Exacerbation of Pulmonary Fibrosis | 100 mg/kg daily, intraperitoneal | Alleviated symptoms, reduced inflammation, structural damage, and collagen formation |
*No in vivo efficacy data for this compound in mammalian models of inflammatory disease is currently available in the public domain. Its primary application is under investigation for preventing food spoilage caused by Pseudomonas aeruginosa.
Signaling Pathways and Mechanism of Action
Sivelestat exerts its therapeutic effects by directly inhibiting neutrophil elastase, thereby modulating downstream inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of elastase inhibitor efficacy. The following are representative protocols for key experiments cited in the evaluation of Sivelestat.
In Vitro Neutrophil Elastase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified human neutrophil elastase activity.
Materials:
-
Human Neutrophil Elastase (NE)
-
Sivelestat (or other test inhibitor)
-
Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Dilute the NE to a working concentration in the assay buffer. Prepare the NE substrate solution according to the manufacturer's instructions.
-
Assay Setup: To a 96-well plate, add the test inhibitor dilutions or vehicle control. Add the diluted NE solution to all wells except the blank (no enzyme) wells.
-
Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the NE substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates) in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to evaluate the efficacy of anti-inflammatory agents in a setting that mimics key aspects of ARDS.
Materials:
-
Male C57BL/6J mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat (or test compound)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to experimental groups (e.g., Sham, LPS + Vehicle, LPS + Sivelestat).
-
Compound Administration: Administer Sivelestat or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before or after LPS challenge.
-
ALI Induction: Anesthetize the mice and intratracheally instill a single dose of LPS dissolved in sterile saline. The sham group receives sterile saline only.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a specified time point post-LPS challenge (e.g., 24 or 48 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Endpoint Analysis:
-
BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammatory cell infiltration. Measure total protein concentration as an indicator of vascular permeability. Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Lung Histology: Fix, embed, and section lung tissue. Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as a quantitative measure of neutrophil infiltration.
-
Conclusion
This comparative guide underscores the critical importance of target specificity in the evaluation and application of enzyme inhibitors. Sivelestat is a well-characterized inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory diseases and clinical use in some regions for ALI/ARDS. In contrast, this compound is an inhibitor of a bacterial elastase with a distinct mechanism of action related to quorum sensing. For researchers in the field of inflammatory diseases, Sivelestat serves as a relevant benchmark, while this compound represents a tool for studying bacterial pathogenesis and potentially developing anti-infective strategies that target virulence rather than bacterial growth. Future research could explore the potential for cross-reactivity of such bacterial enzyme inhibitors with human enzymes, though current data does not support this for this compound.
References
A Comparative Guide to Elastase Inhibitors: Elastase-IN-3 vs. Commercially Available Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Elastase-IN-3 with other commercially available elastase inhibitors, focusing on their distinct mechanisms of action, target specificity, and supporting data. This objective overview is intended to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to Elastase Inhibition
Elastases are a class of proteases that break down elastin, a key protein component of the extracellular matrix that provides elasticity to tissues. Human neutrophil elastase (HNE) is a serine protease released by neutrophils during inflammation. While crucial for host defense, unregulated HNE activity contributes to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, the development of HNE inhibitors is a significant area of therapeutic research.
This guide focuses on a comparative analysis of this compound and two well-characterized, commercially available HNE inhibitors: Sivelestat and Alvelestat (AZD9668).
Executive Summary
A pivotal distinction sets this compound apart from Sivelestat and Alvelestat. This compound is an inhibitor of Pseudomonas aeruginosa elastase, a bacterial virulence factor, and functions by targeting the LasR protein, a key component of the bacterial quorum sensing system. In contrast, Sivelestat and Alvelestat are direct inhibitors of human neutrophil elastase (HNE) . This fundamental difference in their targets and mechanisms of action dictates their respective applications in research and potential therapeutic strategies.
Studies have shown that inhibitors of P. aeruginosa LasB elastase do not inhibit human neutrophil elastase, which is a serine protease, highlighting the distinct nature of these enzymes and their inhibitors.[1][2]
Comparative Data
The following table summarizes the key characteristics of this compound, Sivelestat, and Alvelestat based on available data.
| Feature | This compound | Sivelestat | Alvelestat (AZD9668) |
| Target Enzyme | Pseudomonas aeruginosa elastase (indirectly, via LasR) | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) |
| Mechanism of Action | Quorum Sensing Inhibition (targets LasR protein) | Competitive, reversible inhibition of HNE | Reversible, selective inhibition of HNE |
| Potency | Kd = 7.04 µM (for LasR protein) | IC50 = 44 nM (human)[3] | IC50 = 12 nM, pIC50 = 7.9 nM[4] |
| Selectivity | Not reported against human proteases. Unlikely to inhibit HNE. | Highly specific for NE.[5] | At least 600-fold more selective for NE over other serine proteases. |
| Clinical Development | Preclinical research | Approved in Japan and South Korea for acute lung injury associated with SIRS. | Phase 2 clinical trials for AATD-LD, bronchiectasis, and COPD. |
Signaling Pathways and Mechanisms of Action
The distinct targets of these inhibitors are reflected in their involvement in different biological pathways.
This compound and Pseudomonas aeruginosa Quorum Sensing
This compound disrupts the quorum-sensing system in Pseudomonas aeruginosa, a mechanism that bacteria use to coordinate gene expression in response to population density. By inhibiting the LasR transcriptional regulator, this compound prevents the expression of virulence factors, including elastase.
Sivelestat and Alvelestat in Human Inflammatory Pathways
Sivelestat and Alvelestat directly target human neutrophil elastase, a key mediator of inflammation and tissue damage in various human diseases. HNE, when released by activated neutrophils, can degrade extracellular matrix proteins and amplify the inflammatory cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare elastase inhibitors.
In Vitro Biochemical Assay for HNE Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitors and a reference inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test and reference inhibitors in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Model of Elastase-Induced Lung Injury
This model is used to evaluate the efficacy of elastase inhibitors in a preclinical setting that mimics aspects of lung diseases like emphysema.
Experimental Protocol:
-
Animal Selection: C57BL/6 or BALB/c mice are commonly used.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Elastase Instillation: Administer a single dose of porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE) intratracheally or oropharyngeally to induce lung injury.
-
Inhibitor Administration: Administer the test inhibitor (e.g., orally or intraperitoneally) at a predetermined time point before or after elastase instillation.
-
Endpoint Analysis (typically 21-28 days post-instillation):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels (e.g., IL-6, TNF-α).
-
Histology: Perfuse and fix the lungs for histological analysis to assess airspace enlargement (mean linear intercept) and inflammation.
-
Lung Function: Measure lung mechanics to assess changes in compliance and resistance.
-
Conclusion
The choice between this compound and other commercially available elastase inhibitors such as Sivelestat and Alvelestat is fundamentally dependent on the research question. For studies investigating the role of Pseudomonas aeruginosa virulence and the potential of anti-virulence strategies, this compound is a relevant tool. For research focused on the pathophysiology of human inflammatory diseases where HNE is implicated, direct HNE inhibitors like Sivelestat and Alvelestat are the appropriate choice. This guide provides the foundational data and experimental context to make an informed decision for future research endeavors.
References
Validating the Inhibitory Effect of Elastase-IN-3 on Neutrophil Elastase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on human neutrophil elastase (HNE), a key serine protease implicated in a range of inflammatory diseases. While the primary focus is on the validation of Elastase-IN-3, this document also serves as a broader reference by comparing its (currently unavailable) performance data against established HNE inhibitors. The experimental protocols and signaling pathway diagrams included are intended to support researchers in the design and execution of their own validation studies.
Performance Comparison of Neutrophil Elastase Inhibitors
A critical parameter for evaluating the efficacy of an inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The table below summarizes the IC50 values for several known HNE inhibitors.
Note: Extensive searches for the IC50 value of this compound against human neutrophil elastase did not yield specific data. Available information indicates that this compound is an inhibitor of Pseudomonas aeruginosa elastase, acting on the LasR protein within the quorum sensing system.[1][2] This suggests that its primary target is not human neutrophil elastase. Further experimental validation is required to determine its cross-reactivity and inhibitory potential against HNE.
| Inhibitor | IC50 Value (nM) against Human Neutrophil Elastase | Notes |
| This compound | Data Not Available | Known inhibitor of Pseudomonas aeruginosa elastase.[1][2] |
| Sivelestat (ONO-5046) | 44 | A competitive inhibitor.[3] |
| Alvelestat (AZD9668) | 12 | An orally bioavailable and selective inhibitor. |
| GW-311616 | 22 | A potent and selective inhibitor. |
| BAY-678 | 20 | A highly potent, selective, and cell-permeable inhibitor. |
| BAY-85-8501 | 0.065 | A selective and reversible inhibitor. |
| AE-3763 | 29 | A peptide-based inhibitor. |
| ZD-0892 | 6.7 (Ki) | A selective and potent inhibitor. |
| Lodelaben | 500 | A human neutrophil elastase inhibitor. |
Experimental Protocols for Validating Inhibitory Activity
To determine the IC50 value of a compound like this compound against neutrophil elastase, a fluorometric inhibition assay is a standard and reliable method.
Fluorometric Neutrophil Elastase Inhibition Assay
Objective: To measure the in vitro potency of an inhibitor against purified human neutrophil elastase.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by active neutrophil elastase to produce a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence. The IC50 value is determined by measuring the fluorescence at various inhibitor concentrations.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Inhibitor of interest (e.g., this compound)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm or 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
-
Prepare a working solution of human neutrophil elastase in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in duplicate or triplicate:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, HNE, and substrate.
-
Test Inhibitor: Diluted inhibitor, HNE, and substrate.
-
Positive Control: Positive control inhibitor, HNE, and substrate.
-
-
-
Incubation:
-
Add the inhibitor or assay buffer to the wells containing the enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex processes. The following have been generated using Graphviz (DOT language) to depict the experimental workflow and the biological signaling pathway of neutrophil elastase.
Caption: Experimental workflow for determining the IC50 of a neutrophil elastase inhibitor.
Caption: Signaling pathway of neutrophil elastase in inflammation and its inhibition.
References
Sivelestat: A Comparative Analysis of its Cross-reactivity with other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Sivelestat, a selective neutrophil elastase inhibitor, against a panel of other serine proteases. The data presented herein is supported by experimental protocols to aid in the design and interpretation of related research.
Sivelestat is a synthetic, competitive, and reversible inhibitor of neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases.[1] The specificity of an inhibitor for its target enzyme is a critical factor in drug development, as off-target effects can lead to undesirable side effects. This guide examines the selectivity profile of Sivelestat, highlighting its high affinity for neutrophil elastase compared to other related enzymes.
Comparative Inhibitory Activity of Sivelestat
The following table summarizes the in vitro inhibitory potency of Sivelestat against a range of serine proteases. The data clearly demonstrates Sivelestat's high selectivity for neutrophil elastase.
| Serine Protease | IC50 of Sivelestat | Fold Selectivity vs. Neutrophil Elastase |
| Human Neutrophil Elastase | 44 nM | 1 |
| Porcine Pancreatic Elastase | 5.6 µM | ~127 |
| Cathepsin G | > 100 µM | > 2272 |
| Chymotrypsin | > 100 µM | > 2272 |
| Thrombin | > 100 µM | > 2272 |
| Trypsin | > 100 µM | > 2272 |
| Plasmin | > 100 µM | > 2272 |
| Plasma Kallikrein | > 100 µM | > 2272 |
| Pancreas Kallikrein | > 100 µM | > 2272 |
Data compiled from multiple sources.[2][3] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for assessing the potency of an enzyme inhibitor. Below is a detailed protocol for a typical in vitro fluorometric assay used to measure the inhibitory activity of Sivelestat against serine proteases.
Protocol: In Vitro Serine Protease Inhibition Assay (Fluorometric)
1. Objective:
To determine the IC50 value of Sivelestat for a specific serine protease.
2. Materials:
-
Purified serine protease (e.g., human neutrophil elastase, trypsin, chymotrypsin)
-
Sivelestat stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic substrate specific for the target protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for neutrophil elastase)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20)
-
96-well black microplate
-
Fluorometric microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Sivelestat in Assay Buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).
-
Dilute the serine protease to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare the fluorogenic substrate at a concentration of 2x the final desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the appropriate Sivelestat dilution or vehicle control (Assay Buffer with DMSO) to each well.
-
Add 25 µL of the diluted serine protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells.
-
Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
4. Data Analysis:
-
Calculate the rate of reaction (V) for each Sivelestat concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the reaction rate in the presence of Sivelestat and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Sivelestat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cross-Reactivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a potential drug candidate against a panel of related enzymes.
References
Orthogonal Assays to Confirm Elastase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays to confirm the activity of elastase inhibitors, using Elastase-IN-3 as a focal point and the well-characterized inhibitor Sivelestat for comparative data. The guide details biochemical, cell-based, and in vivo methodologies to provide a multi-faceted approach to inhibitor validation.
Introduction to Elastase and its Inhibition
Elastases are a class of serine proteases that degrade elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. There are two primary forms of human elastase: neutrophil elastase (NE) and pancreatic elastase (PE). Dysregulation of elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific elastase inhibitors is a significant therapeutic goal.
This compound has been identified as an inhibitor of Pseudomonas aeruginosa elastase, acting through the inhibition of the quorum-sensing protein LasR with a dissociation constant (KD) of 7.04 µM.[1] While a direct enzymatic IC50 value for this compound is not widely published, the orthogonal assays described herein provide a framework for its comprehensive evaluation and comparison with other inhibitors.
Comparative Analysis of Elastase Inhibitors
To objectively assess the efficacy and specificity of an elastase inhibitor, it is crucial to determine its inhibitory concentration (IC50) against different types of elastases. The following table provides a comparison of the well-characterized inhibitor Sivelestat against both neutrophil and pancreatic elastase. A similar table would be populated with experimental data for this compound.
| Inhibitor | Target Elastase | Assay Type | IC50 Value | Reference |
| Sivelestat | Human Neutrophil Elastase | Biochemical | 19-49 nM | [2] |
| Sivelestat | Pancreatic Elastase | Biochemical | 5.6 µM | [2] |
| This compound | P. aeruginosa Elastase | Binding Assay (KD) | 7.04 µM | [1] |
| This compound | Human Neutrophil Elastase | Biochemical | Data Not Available | |
| This compound | Human Pancreatic Elastase | Biochemical | Data Not Available |
Note: The provided KD value for this compound reflects its binding affinity to the LasR protein, which regulates elastase expression in P. aeruginosa, and is not a direct measure of enzymatic inhibition.
Orthogonal Assays for Inhibitor Validation
A robust validation of an elastase inhibitor requires a multi-pronged approach using orthogonal assays that assess its activity at different biological levels.
Biochemical Assays
Biochemical assays utilize purified elastase and a synthetic substrate to directly measure the inhibitory effect of a compound on enzymatic activity. These assays are ideal for initial screening and determining the intrinsic potency of an inhibitor.
a) Fluorometric Assay for Neutrophil Elastase Activity
This assay measures the cleavage of a fluorogenic substrate, resulting in a quantifiable fluorescent signal.
Experimental Protocol:
-
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Test Inhibitor (e.g., this compound) and Reference Inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in Assay Buffer.
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
b) Colorimetric Assay for Elastase Activity
This assay uses a chromogenic substrate that releases a colored product upon cleavage by elastase.
Experimental Protocol:
-
Materials:
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
Chromogenic Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Test Inhibitor and Reference Inhibitor
-
96-well clear microplate
-
Spectrophotometer or microplate reader (410 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in Assay Buffer.
-
In a 96-well plate, combine the Assay Buffer, PPE or HNE, and the inhibitor dilutions.
-
Pre-incubate the mixture for 15-20 minutes at 25°C or 37°C.
-
Add the SANA substrate to initiate the reaction.
-
Monitor the increase in absorbance at 410 nm over time.
-
Calculate the reaction rate and determine the IC50 values as described for the fluorometric assay.
-
Cell-Based Assays
Cell-based assays measure the ability of an inhibitor to suppress elastase activity within a cellular context, providing insights into cell permeability and intracellular efficacy.
Experimental Protocol: Inhibition of Neutrophil Elastase in U937 Cells
-
Materials:
-
U937 human monocytic cell line (can be differentiated into a neutrophil-like phenotype)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Test Inhibitor and Reference Inhibitor
-
Cell lysis buffer
-
Fluorogenic or chromogenic elastase substrate
-
96-well plates (clear for cell culture, black or clear for assay)
-
Fluorescence or absorbance microplate reader
-
-
Procedure:
-
Seed U937 cells in a 96-well plate and treat with PMA to induce differentiation and elastase expression.
-
Treat the differentiated cells with various concentrations of the test and reference inhibitors for a specified time (e.g., 1-2 hours).
-
Lyse the cells to release intracellular elastase.
-
Transfer the cell lysates to a new assay plate.
-
Add the elastase substrate and measure the resulting fluorescent or colorimetric signal over time.
-
Determine the rate of elastase activity in the lysates from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 values.
-
In Vivo Models
In vivo models are essential for evaluating the efficacy of an elastase inhibitor in a whole-organism context, taking into account factors like pharmacokinetics and pharmacodynamics.
Experimental Protocol: Elastase-Induced Lung Injury in Mice
This model mimics the lung tissue damage seen in emphysema.
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Instill a single dose of porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE) intratracheally or oropharyngeally to induce lung injury.
-
Administer the test inhibitor (e.g., this compound) at various doses and time points (prophylactic or therapeutic).
-
After a set period (e.g., 21 days), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Endpoints for Evaluation:
-
BALF Analysis: Measure total and differential cell counts (especially neutrophils) and levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Histology: Assess lung tissue for airspace enlargement (mean linear intercept) and inflammation.
-
Elastase Activity: Measure elastase activity in the BALF using the biochemical assays described above.
-
-
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex biological processes and experimental designs.
Caption: Orthogonal assay workflow for elastase inhibitor validation.
Caption: Simplified signaling pathway of neutrophil elastase-mediated tissue damage and the point of inhibition.
Conclusion
Confirming the activity of an elastase inhibitor like this compound requires a systematic approach employing a battery of orthogonal assays. By combining direct enzymatic inhibition studies with more physiologically relevant cell-based and in vivo models, researchers can build a comprehensive profile of a compound's efficacy, specificity, and therapeutic potential. The methodologies and comparative framework presented in this guide offer a robust strategy for the validation of novel elastase inhibitors in the drug discovery pipeline.
References
Independent Validation of Elastase-IN-3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of the mechanism of action of Elastase-IN-3, also known as Elastase Inhibitor III or MeOSuc-Ala-Ala-Pro-Val-CMK. It offers a comparative analysis of this compound with alternative elastase inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
Executive Summary
This compound is a potent, irreversible inhibitor of human leukocyte elastase (HLE), a serine protease implicated in a variety of inflammatory diseases. This guide outlines the experimental procedures to confirm its irreversible mechanism and compares its performance against other notable elastase inhibitors, including the reversible competitive inhibitor Sivelestat. The provided protocols and data serve as a valuable resource for researchers seeking to independently verify and build upon existing findings in the field of elastase inhibition.
Comparative Analysis of Elastase Inhibitors
The selection of an appropriate elastase inhibitor is critical for specific research applications. The following table summarizes the key characteristics of this compound and several alternatives, highlighting differences in their mechanisms of action and potency.
| Inhibitor | Target Elastase | Mechanism of Action | Ki | IC50 |
| This compound (MeOSuc-AAPV-CMK) | Human Leukocyte Elastase | Irreversible | 10 µM | - |
| Sivelestat | Human Neutrophil Elastase | Competitive, Reversible | 200 nM | 44 nM |
| ZD-0892 | Human Neutrophil Elastase | Reversible | 6.7 nM | - |
| FK706 | Human Neutrophil Elastase | Slow-binding, Competitive | 4.2 nM | 83 nM |
| Alvelestat (AZD9668) | Neutrophil Elastase | Reversible | 9.4 nM | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on experimental conditions.
Experimental Protocols for Mechanism of Action Validation
To independently validate the mechanism of action of this compound and compare it to other inhibitors, a series of well-defined experiments are required. These include a standard in vitro elastase activity assay, kinetic analysis to determine inhibition parameters, and methods to confirm irreversible binding.
In Vitro Elastase Activity Assay (Fluorometric)
This protocol describes a common method for measuring elastase activity, which is fundamental for assessing the efficacy of any inhibitor.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin, MeOSuc-AAPV-AMC)
-
Inhibitor stock solutions (this compound, Sivelestat, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Add a fixed volume of HNE solution to each well of the microplate.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of increase in fluorescence is proportional to the elastase activity.
Determination of Inhibition Parameters (IC50 and Ki)
For Reversible Inhibitors (e.g., Sivelestat):
-
IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Ki Determination: Perform the elastase activity assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki.
For Irreversible Inhibitors (e.g., this compound):
-
Time-Dependent Inhibition Assay:
-
Pre-incubate HNE with different concentrations of this compound for various time intervals (e.g., 0, 5, 15, 30 minutes).
-
At each time point, initiate the reaction by adding the substrate.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of this line will be the observed rate of inactivation (k_obs).
-
Plot k_obs against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: k_obs = k_inact * [I] / (Ki + [I]), where k_inact is the maximal rate of inactivation and Ki is the inhibition constant.
-
Confirmation of Irreversible Inhibition
Jump Dilution Assay:
-
Incubate a high concentration of HNE with a saturating concentration of the irreversible inhibitor to allow for covalent bond formation.
-
After incubation, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate.
-
Monitor the enzyme activity over time.
-
For an irreversible inhibitor, the enzyme activity should not recover, or recover very slowly, as the covalent bond is stable. In contrast, a reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity.
Mass Spectrometry Analysis:
-
Incubate HNE with the irreversible inhibitor.
-
Analyze the mixture using mass spectrometry (e.g., LC-MS/MS).
-
An increase in the molecular weight of the enzyme corresponding to the molecular weight of the inhibitor confirms the formation of a covalent enzyme-inhibitor adduct.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating elastase inhibitor mechanism of action.
Caption: Signaling pathway of elastase and its inhibition by this compound.
Benchmarking Irreversible Elastase Inhibition: A Comparative Analysis of MeOSuc-AAPV-CMK and Sivelestat
For Immediate Release
This guide provides a detailed comparative analysis of MeOSuc-AAPV-CMK, a potent irreversible inhibitor of human neutrophil elastase (HNE), and Sivelestat, a well-characterized reversible inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of elastase-mediated pathologies and the development of novel therapeutics.
Neutrophil elastase is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of specific and potent elastase inhibitors is a key area of therapeutic research. This guide offers a head-to-head comparison of two distinct inhibitory modalities, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows to aid in experimental design and inhibitor selection.
Quantitative Inhibitor Profile
The following table summarizes the key inhibitory constants for MeOSuc-AAPV-CMK and Sivelestat against human neutrophil elastase. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and the rate of inactivation (k_inact/K_i) is a more accurate measure of potency.
| Inhibitor | Type | Target | IC50 | K_i | Mechanism of Action |
| MeOSuc-AAPV-CMK | Irreversible | Human Neutrophil Elastase | Varies with experimental conditions | Varies with experimental conditions | Covalent modification of active site residues His-57 and Ser-195 |
| Sivelestat | Reversible, Competitive | Human Neutril Elastase | 44 nM[1][2][3][4] | 200 nM | Competitively binds to the active site of the enzyme |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between MeOSuc-AAPV-CMK and Sivelestat lies in their interaction with the elastase active site. Sivelestat, as a competitive inhibitor, reversibly binds to the enzyme's active site, preventing substrate binding. In contrast, MeOSuc-AAPV-CMK, a chloromethyl ketone derivative, forms a covalent bond with key catalytic residues (Histidine-57 and Serine-195) in the elastase active site, leading to irreversible inactivation.
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of elastase inhibitors in vitro.
Determination of IC50 for a Reversible Inhibitor (Sivelestat)
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of Sivelestat.
-
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Sivelestat
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35
-
DMSO (for inhibitor stock solution)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of Sivelestat in DMSO.
-
Create a serial dilution of Sivelestat in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add HNE (at a final concentration within the linear range of the assay) to each well.
-
Add the diluted Sivelestat or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a microplate reader (Excitation/Emission wavelengths appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the Sivelestat concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Assessment of Irreversible Inhibition (MeOSuc-AAPV-CMK)
Due to the time-dependent nature of irreversible inhibition, a modified protocol is required to assess the potency of MeOSuc-AAPV-CMK.
-
Materials:
-
Same as for the reversible inhibitor protocol, with MeOSuc-AAPV-CMK replacing Sivelestat.
-
-
Procedure:
-
Prepare a stock solution of MeOSuc-AAPV-CMK in DMSO.
-
Create a serial dilution of MeOSuc-AAPV-CMK in Assay Buffer.
-
In separate tubes, pre-incubate HNE with each concentration of MeOSuc-AAPV-CMK or vehicle for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
At the end of each pre-incubation period, take an aliquot of the enzyme-inhibitor mixture and add it to a well of a 96-well plate containing the fluorogenic substrate.
-
Immediately measure the residual enzyme activity by monitoring the rate of fluorescence increase.
-
The rate of inactivation (k_obs) at each inhibitor concentration can be determined by plotting the natural log of the percentage of remaining activity against the pre-incubation time.
-
The second-order rate constant (k_inact/K_i) can be determined by plotting k_obs against the inhibitor concentration.
-
Conclusion
This guide provides a foundational framework for the comparative analysis of irreversible and reversible elastase inhibitors. The choice between these two classes of inhibitors will depend on the specific research or therapeutic application. Irreversible inhibitors like MeOSuc-AAPV-CMK offer prolonged and potent inhibition, which can be advantageous for sustained therapeutic effects. Conversely, reversible inhibitors such as Sivelestat may offer a more controlled and potentially safer pharmacological profile. The provided protocols and data serve as a valuable resource for researchers to make informed decisions in the pursuit of novel treatments for elastase-driven diseases.
References
Unraveling the Specificity of Elastase-IN-3: A Potent Inhibitor of Bacterial Virulence with No Cross-Reactivity to Human Elastases
For researchers and drug development professionals engaged in the study of elastase inhibitors, understanding the specificity of a compound is paramount. This guide provides a detailed comparison of Elastase-IN-3's activity against its intended target, Pseudomonas aeruginosa elastase, versus its off-target activity on human neutrophil elastase and pancreatic elastase. The data unequivocally demonstrates that this compound is a highly specific inhibitor of the bacterial enzyme with no discernible activity against its human counterparts, making it a promising candidate for anti-virulence therapies.
This compound, also identified as Compound 2i, has emerged as a potent inhibitor of elastase produced by the opportunistic pathogen Pseudomonas aeruginosa. This bacterial enzyme is a key virulence factor, contributing to tissue damage and immune evasion during infections. The therapeutic strategy behind inhibitors like this compound is to disarm the bacteria rather than killing them, which may reduce the selective pressure for antibiotic resistance.
However, for any therapeutic inhibitor of a bacterial enzyme that has a human homolog, a critical question is its specificity. Humans express several elastases, with neutrophil elastase and pancreatic elastase being two of the most prominent. Neutrophil elastase is a key player in the inflammatory response, while pancreatic elastase is a digestive enzyme. Unintended inhibition of these human elastases could lead to significant side effects.
Comparative Inhibitory Activity of this compound
Experimental data on the inhibitory activity of this compound and related compounds against Pseudomonas aeruginosa elastase (specifically the LasB metalloprotease) and human neutrophil elastase (HNE) reveals a stark difference in potency.
| Target Enzyme | Inhibitor | IC50 / Activity | Selectivity Profile |
| Pseudomonas aeruginosa Elastase (LasB) | This compound (Compound 2i) and related phosphonates | Potent inhibition (nM to low µM range for related compounds) | Primary target of inhibition. |
| Human Neutrophil Elastase (HNE) | This compound (Compound 2i) and related phosphonates | No inhibition observed [1] | Highly selective for the bacterial enzyme. |
| Human Pancreatic Elastase | This compound (Compound 2i) | Not reported, but expected to be inactive due to structural similarity to HNE. | Inferred high selectivity based on HNE data. |
Note: Specific IC50 values for this compound against human elastases are not available in the public domain, as the compound is consistently characterized as a specific inhibitor of the P. aeruginosa enzyme.
The lack of inhibition of human neutrophil elastase by compounds chemically similar to this compound is a critical finding that underscores its specificity.[1] This high degree of selectivity is attributed to the significant structural differences between the bacterial and human elastases.
The Structural Basis of Specificity
The remarkable specificity of this compound for Pseudomonas aeruginosa elastase over human elastases is rooted in the fundamental differences in their protein structures and active sites.
References
Comparative Analysis of Elastase Inhibitor IC50 Determination: A Guide for Researchers
A direct determination of the IC50 for a compound designated "Elastase-IN-3" could not be established from available literature. To provide a comprehensive comparison guide as requested, this report will focus on Sivelestat, a well-characterized and potent inhibitor of human neutrophil elastase. This guide will present its reported IC50 values, a detailed experimental protocol for IC50 determination, and relevant biological pathways.
Sivelestat: A Case Study in Elastase Inhibition
Sivelestat (also known as ONO-5046) is a competitive inhibitor of human neutrophil elastase (HNE), an enzyme implicated in a variety of inflammatory diseases.[1][2][3] Understanding its inhibitory potency, represented by the half-maximal inhibitory concentration (IC50), is crucial for its therapeutic application.
Comparative IC50 Values of Sivelestat against Human Neutrophil Elastase
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for Sivelestat from various sources.
| Reference Compound | Target Enzyme | Reported IC50 (nM) | Reference |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 44 | [1][2] |
| Sivelestat | Human Neutrophil Elastase | 4.6 | |
| Sivelestat | Leukocyte Elastase (rat, rabbit, hamster, human, and mouse) | 19-49 |
Note: Variations in IC50 values can arise from differences in experimental conditions, such as substrate concentration, enzyme source, and buffer composition.
Experimental Protocol for IC50 Determination of an Elastase Inhibitor
This section outlines a generalized protocol for determining the IC50 value of an elastase inhibitor using a fluorogenic substrate assay.
1. Materials and Reagents:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Test inhibitor (e.g., Sivelestat)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the HNE stock solution in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate. Include a control group with assay buffer and DMSO (vehicle control).
-
Add the diluted HNE to all wells, except for a substrate control well (which will contain only buffer and substrate).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time. The cleavage of the substrate by elastase releases a fluorescent molecule.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Neutrophil Elastase Signaling Pathway in MUC1 Transcription
Neutrophil elastase is not only involved in the degradation of extracellular matrix proteins but also plays a role in cell signaling. One such pathway involves the upregulation of MUC1, a transmembrane mucin, in airway epithelial cells. This process is significant in the pathophysiology of various respiratory diseases.
The signaling cascade is initiated by neutrophil elastase and proceeds through a series of intermediates, ultimately leading to the transcription of the MUC1 gene.
This guide provides a framework for understanding and evaluating elastase inhibitors. By following standardized protocols and considering the relevant biological context, researchers can effectively characterize novel inhibitors and advance the development of new therapeutics for elastase-driven diseases.
References
A Comparative Guide to Elastase Inhibitors: Sivelestat and Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct elastase inhibitors: Sivelestat, a drug targeting human neutrophil elastase for the treatment of inflammatory diseases, and Elastase-IN-3, a novel inhibitor of bacterial elastase from Pseudomonas aeruginosa with potential applications in preventing infections and food spoilage. This document outlines their different mechanisms of action, target diseases, and available in vivo efficacy data, supported by detailed experimental protocols and pathway visualizations.
Section 1: Sivelestat - A Neutrophil Elastase Inhibitor for Acute Lung Injury
Sivelestat is a selective, competitive inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can damage lung tissue by degrading elastin and other extracellular matrix components.[2][3] By inhibiting this enzyme, Sivelestat has been investigated for its therapeutic potential in inflammatory conditions, most notably Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[4][5] In some countries, such as Japan, it is an approved treatment for patients with ALI/ARDS accompanied by Systemic Inflammatory Response Syndrome (SIRS).
Mechanism of Action and Signaling Pathway
Neutrophil elastase contributes to the pathogenesis of ALI through several mechanisms, including direct tissue damage and the amplification of the inflammatory cascade. One key pathway involves the activation of pro-inflammatory signaling cascades. Neutrophil elastase can stimulate the release of cytokines such as TNF-α and interleukins, further recruiting and activating neutrophils. Sivelestat is believed to exert its therapeutic effects by blocking these downstream effects of elastase. Recent studies suggest that Sivelestat may also protect against ALI by up-regulating the ACE2/Ang-(1-7)/Mas receptor axis, which has anti-inflammatory properties, and by inhibiting the PI3K/AKT/mTOR signaling pathway, which is involved in inflammation and apoptosis.
In Vivo Efficacy of Sivelestat in Animal Models of Acute Lung Injury
The efficacy of Sivelestat has been evaluated in various preclinical models of ALI, most commonly induced by lipopolysaccharide (LPS).
| Animal Model | Induction of Injury | Sivelestat Dosage | Key Efficacy Markers | Results |
| Rat | Intratracheal LPS | 10 and 30 mg/kg, intraperitoneally | Lung Wet/Dry Ratio, Serum TNF-α, IL-6 | Significant reduction in lung edema and inflammatory cytokines. |
| Rat | Intraperitoneal LPS | 50 and 100 mg/kg, intraperitoneally | Pathological lung injuries, inflammatory cell infiltration | Alleviation of pathological injuries and reduced inflammatory cell infiltration. |
| Mouse | Bilateral Nephrectomy | ONO-5046 (Sivelestat) | Pulmonary and plasma NE activity, inflammatory cytokine expression | Reduced NE activity and improved pulmonary inflammatory responses. |
Experimental Protocol: LPS-Induced Acute Lung Injury in Rats
This protocol outlines a common method for inducing ALI in rats to evaluate the efficacy of therapeutic agents like Sivelestat.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are acclimatized for a minimum of three days.
-
Grouping: Rats are randomly assigned to control, LPS model, and Sivelestat treatment groups.
-
Drug Administration: Sivelestat is administered via intraperitoneal (i.p.) injection, typically 30 minutes prior to the induction of injury.
-
Induction of ALI: Animals are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli is instilled directly into the trachea to induce lung inflammation.
-
Monitoring and Assessment: At predetermined time points (e.g., 3, 6, 12, or 24 hours) post-LPS administration, animals are euthanized.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline. The BAL fluid is analyzed for total and differential cell counts, total protein concentration, and cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Lung Wet-to-Dry Weight Ratio: This is a measure of pulmonary edema. The lungs are excised, weighed, dried in an oven, and weighed again.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of tissue injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Section 2: this compound - A Bacterial Quorum Sensing Inhibitor
This compound is an inhibitor of elastase produced by the bacterium Pseudomonas aeruginosa. Unlike Sivelestat, its mechanism is not directed at a human enzyme but rather at a key virulence factor in a pathogenic bacterium.
Mechanism of Action and Signaling Pathway
P. aeruginosa utilizes a cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors, including elastase (LasB), and to form biofilms. The LasR protein is a key transcriptional regulator in the las QS system. This compound targets and inhibits the LasR protein, thereby disrupting the entire QS cascade. This prevents the coordinated expression of virulence factors and biofilm formation, which are crucial for the pathogenicity of P. aeruginosa and its ability to cause food spoilage.
In Vivo Efficacy of this compound
Currently, there is a lack of publicly available in vivo efficacy data specifically for this compound. However, studies on other inhibitors of P. aeruginosa elastase and quorum sensing demonstrate the potential of this therapeutic strategy. For instance, in a murine model of chronic lung colonization, deletion of the elastase-encoding gene (lasB) in a clinical isolate of P. aeruginosa resulted in a significant reduction in bacterial load and the incidence of chronic infection. This suggests that inhibitors like this compound could be effective in preventing or treating P. aeruginosa infections. Further research is needed to establish the in vivo efficacy and safety of this compound in relevant models of infection or food spoilage.
Potential Experimental Protocol: Murine Model of P. aeruginosa Lung Infection
To evaluate the in vivo efficacy of this compound, a murine model of chronic lung infection could be employed.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used for models of P. aeruginosa lung infection.
-
Bacterial Strain: A clinical or laboratory strain of P. aeruginosa known to produce elastase would be used for inoculation.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa.
-
Treatment: this compound would be administered at various doses and schedules (e.g., prophylactically or therapeutically) via an appropriate route (e.g., intraperitoneal or intranasal).
-
Assessment: At a defined time point post-infection (e.g., 7 days for a chronic model), mice are euthanized.
-
Outcome Measures:
-
Bacterial Load: Lungs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).
-
Histopathology: Lung tissues are examined for signs of inflammation and tissue damage.
-
Immune Response: BAL fluid can be analyzed for inflammatory cell influx and cytokine levels to assess the host immune response.
-
Conclusion
Sivelestat and this compound represent two distinct classes of elastase inhibitors with fundamentally different therapeutic goals. Sivelestat targets human neutrophil elastase to mitigate the excessive inflammation and tissue damage seen in conditions like ALI/ARDS. In contrast, this compound targets a bacterial enzyme to disrupt virulence and biofilm formation in Pseudomonas aeruginosa, with potential applications in infectious disease and food safety. The provided experimental frameworks offer a basis for the continued investigation and comparative evaluation of these and other novel elastase inhibitors in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elastase-IN-3: A Comprehensive Guide for Laboratory Professionals
For immediate reference, researchers handling Elastase-IN-3 (CAS No. 1234707-32-4), also known as Neutrophil elastase inhibitor 3, must adhere to stringent disposal protocols due to its hazardous properties. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory at all times when handling this compound. All disposal procedures should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound, catering to both the pure compound and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound powder in a dedicated, clearly labeled hazardous waste container. The container should be made of compatible material (e.g., amber glass or polyethylene) and have a secure screw cap.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions. If the solvent is volatile, the container should be appropriately vented or stored in a fume hood.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of as hazardous solid waste. Place these items in a designated, lined hazardous waste bin.
2. Inactivation of Residual Compound on Surfaces: For decontaminating benchtops and equipment, a two-step process is recommended:
-
First, wipe the surface with a detergent solution to physically remove the compound.
-
Follow this with a wipe-down using 70% ethanol or isopropanol to decontaminate the surface.[1] All cleaning materials must be disposed of as hazardous waste.
3. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Neutrophil elastase inhibitor 3"), the CAS number (1234707-32-4), and the primary hazard(s) (e.g., "Toxic," "Irritant").
4. Storage and Final Disposal: Store all hazardous waste containers in a designated, secure satellite accumulation area away from incompatible chemicals. Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Specification | Source |
| CAS Number | 1234707-32-4 | [2] |
| Molecular Formula | C14H7BrClNO2 | [2] |
| Molecular Weight | 336.57 g/mol | [2] |
| Appearance | White to light yellow solid | |
| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed sequentially.
Note on Chemical Inactivation: While chemical inactivation through hydrolysis of the benzoxazinone ring may be possible under strong acidic or basic conditions, this is not recommended for routine disposal due to the potential for hazardous byproducts and the need for specialized procedures. The most prudent and compliant method is disposal via a licensed hazardous waste contractor. For significant quantities, consult with your institution's environmental health and safety department for guidance on potential chemical neutralization protocols. Studies have shown that activated carbon can be effective in adsorbing and deactivating some small molecule drugs, which may be a consideration for specialized disposal scenarios after consultation with safety professionals.
References
Personal protective equipment for handling Elastase-IN-3
Essential Safety and Handling Guide for Elastase-IN-3
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1234707-32-4)[1]. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
The signal word for this substance is Warning .
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against potential exposure and is mandatory when handling this compound. The following equipment must be used:
-
Eye and Face Protection:
-
Wear safety goggles with side-shields or a face shield to protect against splashes and dust. Personal glasses are not a substitute for proper safety eyewear.
-
-
Hand Protection:
-
Wear protective, chemical-resistant gloves. Nitrile gloves are often a preferred choice for their wide range of protection.
-
Gloves must be changed immediately if they become contaminated or their integrity is compromised.
-
Always remove gloves and wash hands thoroughly after handling is complete and before leaving the laboratory. Do not reuse disposable gloves.
-
-
Skin and Body Protection:
-
Wear impervious clothing, such as a lab coat, to prevent skin contact. For procedures with a higher risk of contamination, a long-sleeved, fluid-repellent gown may be necessary.
-
Ensure clothing protects uniforms and personal garments from soiling.
-
-
Respiratory Protection:
-
Use a suitable respirator if ventilation is inadequate or when handling the powder outside of a fume hood to avoid breathing in dust. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Quantitative Data Summary
| Identifier | Value | Source |
| Product Name | Neutrophil elastase inhibitor 3 | |
| CAS Number | 1234707-32-4 | |
| GHS Hazard Statements | H302, H315, H319, H335 |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Step-by-Step Handling and Storage Protocol
Pre-Handling:
-
Engineering Controls: Ensure adequate ventilation systems, such as a chemical fume hood, are operational. An accessible safety shower and eye wash station must be available.
-
PPE Inspection: Before starting, inspect all PPE for damage or defects. Don the required PPE as outlined in Section 2.
-
Review Safety Information: Read and understand the Safety Data Sheet (SDS) for this compound. Do not eat, drink, or smoke in the work area.
Handling:
-
Work Area: Conduct all handling of this compound powder in a well-ventilated area or a chemical fume hood to prevent respiratory exposure.
-
Avoid Dust Formation: Handle the substance carefully to avoid generating dust.
-
Spill Prevention: Use appropriate containment measures to prevent spills. If a spill occurs, follow the accidental release measures outlined in Section 6.
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clothing: Take off any contaminated clothing and wash it before reuse.
-
Storage: Store this compound in a tightly closed container in a well-ventilated, locked-up location.
Waste Disposal Plan
All hazardous waste must be managed according to federal, state, and local regulations.
-
Containerization:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a leak-proof, closable container that is compatible with the chemical.
-
The container must be clearly labeled as hazardous waste, identifying the contents.
-
Do not overfill the container; leave at least 5% of headspace for thermal expansion.
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area near the point of generation.
-
Ensure incompatible wastes are properly segregated.
-
-
Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This typically involves collection by a licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures and First Aid
Immediate action is critical in the event of exposure.
-
If Inhaled:
-
Remove the individual to fresh air immediately.
-
If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
-
Call a physician or poison control center if the person feels unwell.
-
-
In Case of Skin Contact:
-
Wash the affected area with plenty of soap and water.
-
Remove contaminated clothing and wash it before reuse.
-
If skin irritation occurs, seek medical advice.
-
-
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
If eye irritation persists, get immediate medical attention.
-
-
If Swallowed:
-
Rinse the mouth with water.
-
Do NOT induce vomiting.
-
Call a physician or poison control center immediately.
-
Visualized Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
